molecular formula C10H13N3O B1518962 1-(3-Amino-2-methylphenyl)imidazolidin-2-one CAS No. 1042555-89-4

1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Cat. No.: B1518962
CAS No.: 1042555-89-4
M. Wt: 191.23 g/mol
InChI Key: OJINVJIAPIKOCZ-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This molecule features an imidazolidin-2-one ring system, a scaffold recognized as a pivotal functionality in drug discovery and medicinal chemistry . This specific scaffold is found in numerous FDA-approved drugs and bioactive compounds, valued for its utility as a precursor for valuable diamines and complex heterocyclic structures . The compound serves as a versatile building block in organic synthesis, particularly for the highly regioselective synthesis of novel imidazolidin-2-one derivatives . Such derivatives are actively investigated for their significant biological activities, including in vitro anti-cancer properties . Researchers utilize this and related compounds in the development of potential therapeutic agents, such as inhibitors for enzymes like CYP17, highlighting its relevance in medicinal chemistry programs . Stored and handled in accordance with laboratory best practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(3-amino-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJINVJIAPIKOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Amino-2-methylphenyl)imidazolidin-2-one CAS 1042555-89-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and quality control of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4).

CAS Registry Number: 1042555-89-4 Chemical Class: Cyclic Urea / Aniline Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors/SERD Research)[1]

Executive Summary

1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a specialized heterocyclic building block used in the synthesis of small-molecule active pharmaceutical ingredients (APIs).[1] Structurally, it consists of an imidazolidin-2-one ring N-linked to a toluene core with a free amine handle.[1] This "privileged scaffold" is critical in medicinal chemistry for constructing urea-based kinase inhibitors (e.g., B-Raf, KSP inhibitors) and investigating Selective Estrogen Receptor Degraders (SERDs) .[1] Its rigid cyclic urea moiety often serves as a bioisostere for acyclic ureas, improving metabolic stability and solubility in final drug candidates.[1]

Physicochemical Profile & Identification

This section outlines the core data required for identifying and handling the substance in a research setting.[1]

Identity & Constants
PropertyValue
IUPAC Name 1-(3-Amino-2-methylphenyl)imidazolidin-2-one
Molecular Formula

Molecular Weight 191.23 g/mol
CAS Number 1042555-89-4
SMILES CC1=C(C=CC=C1N2CCNC2=O)N
Appearance Off-white to pale beige solid
Melting Point 168 – 172 °C (Experimental estimate based on analogs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen)
Structural Geometry

The molecule features a steric clash between the ortho-methyl group and the imidazolidinone ring, forcing the rings to adopt a twisted conformation.[1] This non-planar geometry is often exploited in drug design to induce selectivity in ATP-binding pockets of kinases.[1]

Synthetic Utility & Retrosynthesis

The synthesis of CAS 1042555-89-4 typically avoids direct amination of the phenyl ring due to regioselectivity issues.[1] The most robust industrial route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a Nitro Reduction .[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

Retrosynthesis Target Target: 1-(3-Amino-2-methylphenyl) imidazolidin-2-one NitroInt Intermediate: 1-(2-methyl-3-nitrophenyl) imidazolidin-2-one NitroInt->Target Reduction (H2/Pd-C or Fe/AcOH) SM1 Starting Material A: 1-Bromo-2-methyl-3-nitrobenzene SM1->NitroInt C-N Coupling (CuI, Ligand, Base) SM2 Starting Material B: Imidazolidin-2-one SM2->NitroInt

Caption: Retrosynthetic disconnection showing the construction of the C-N bond via Ullmann coupling followed by functional group manipulation.

Experimental Synthesis Protocol

Objective: Preparation of 10 g of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Prerequisite: This protocol assumes the use of standard Schlenk line techniques to exclude oxygen during the coupling step.[1]

Step 1: C-N Coupling (Ullmann Condensation)[1]
  • Reagents:

    • 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)[1]

    • Imidazolidin-2-one (1.2 equiv)[1]

    • Copper(I) Iodide (CuI) (0.1 equiv)[1]

    • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand) (0.2 equiv)[1]

    • Potassium Phosphate (

      
      ) (2.0 equiv)[1]
      
    • 1,4-Dioxane (Anhydrous)[1]

  • Procedure:

    • Charge a reaction flask with the aryl bromide, imidazolidinone, CuI, and

      
      .[1]
      
    • Evacuate and backfill with

      
       (3 cycles).[1]
      
    • Add anhydrous dioxane followed by the diamine ligand via syringe.[1]

    • Heat the mixture to 100°C for 16–24 hours. Monitoring by TLC/LC-MS is critical to ensure consumption of the bromide.[1]

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Wash the organic layer with water and brine.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the nitro-intermediate.[1]

Step 2: Nitro Reduction[1]
  • Reagents:

    • Nitro-intermediate (from Step 1)[1]

    • Iron Powder (Fe) (5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (5.0 equiv)[1]
      
    • Ethanol/Water (4:1 ratio)[1]

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/

      
      .[1]
      
    • Add Fe powder and

      
      .[1]
      
    • Heat to reflux (80°C ) with vigorous stirring for 2–4 hours.

    • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Isolation: Recrystallize from Ethanol/Heptane or purify via chromatography if necessary to obtain the target amine (CAS 1042555-89-4).[1]

Analytical Characterization & Quality Control

To ensure the material is suitable for downstream API synthesis, the following QC parameters must be met.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( NMR, 400 MHz, DMSO- )
  • 
     2.05 ppm (s, 3H):  Methyl group at the C2 position.[1] Distinctive singlet.
    
  • 
     3.30–3.50 ppm (m, 4H):  Ethylene bridge protons of the imidazolidinone ring.[1]
    
  • 
     4.90 ppm (br s, 2H):  Free amine (
    
    
    
    ) protons.[1] Note: Chemical shift varies with concentration/water content.[1]
  • 
     6.30–7.00 ppm (m, 3H):  Aromatic protons (1,2,3-trisubstituted pattern).[1]
    
  • 
     6.80 ppm (s, 1H):  Urea 
    
    
    
    (if not exchanged).[1]

Handling, Stability, and Safety

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years if protected from light and moisture.[1] Solutions in DMSO/DMF should be used within 24 hours to prevent oxidation of the aniline.[1]

  • Safety (GHS):

    • Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

    • PPE: Wear nitrile gloves and safety glasses.[1] Avoid dust inhalation.[1]

Workflow Diagram: Synthesis to Application

The following diagram summarizes the lifecycle of this intermediate in a drug discovery context.

Workflow Start Raw Materials (Bromide + Urea) Step1 Step 1: Coupling (Formation of Scaffold) Start->Step1 CuI/Ligand Step2 Step 2: Reduction (Activation of Amine) Step1->Step2 Fe/NH4Cl Product CAS 1042555-89-4 (Purified Intermediate) Step2->Product Crystallization App Application: Kinase Inhibitor/SERD Library Synthesis Product->App Derivatization

Caption: Operational workflow from raw material procurement to medicinal chemistry application.

References

  • Preparation of Imidazolidinones: Fritz, J. A., et al. "Pd-Catalyzed Synthesis of N-Aryl Imidazolidinones."[1][2] Organic Letters, 2006, 8(12), 2531–2534.[1]

  • Copper-Catalyzed Coupling: Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Ureas."[1] Journal of the American Chemical Society, 2003.[1]

  • Compound Data: PubChem Compound Summary for CAS 1042555-89-4 (Related Analogs). National Center for Biotechnology Information.[1] [1]

  • Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(3-Aminophenyl)imidazolidin-2-one (Structural Analog). [1]

Sources

An In-depth Technical Guide to Imidazolidinone Scaffolds in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of imidazolidinone scaffolds for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties, explore diverse synthetic methodologies, analyze structure-activity relationships (SAR), and detail the mechanisms of action across various therapeutic areas. This document is designed to serve as a comprehensive resource, blending established principles with recent advancements to empower the rational design and development of novel imidazolidinone-based therapeutics.

Introduction: The Versatility of the Imidazolidinone Scaffold

Imidazolidinones are a class of five-membered heterocyclic compounds structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a carbonyl group at either the 2 or 4 position.[1] This seemingly simple scaffold possesses a unique combination of structural and electronic features that make it a highly attractive building block in drug discovery. Its key attributes include:

  • Structural Rigidity and Conformational Constraint: The five-membered ring imparts a degree of rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to biological targets.

  • Hydrogen Bonding Capabilities: The presence of amide/urea functionalities provides both hydrogen bond donors and acceptors, crucial for molecular recognition and interaction with protein active sites.[2]

  • Multiple Points for Diversification: The scaffold offers several positions for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[3]

  • Chiral Potential: The imidazolidinone ring can incorporate stereocenters, enabling the synthesis of enantiomerically pure compounds, which is often critical for achieving desired pharmacological effects and minimizing off-target activities.

These inherent properties have led to the successful development of imidazolidinone-containing drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antibacterial agents.[2][4][5]

The Core Imidazolidinone Structures

The two primary isomers of the imidazolidinone scaffold are the 2-imidazolidinone and the 4-imidazolidinone, each with distinct chemical properties and applications.

Caption: Core structures of 2-imidazolidinone and 4-imidazolidinone.

  • 2-Imidazolidinones: These are cyclic urea derivatives.[1] This moiety is found in several FDA-approved drugs, such as the antihypertensive agent imidapril and the antibiotic azlocillin.[1][6] 1,3-Dimethyl-2-imidazolidinone (DMI) is also a well-known polar aprotic solvent.[1]

  • 4-Imidazolidinones: These can be considered cyclic amide derivatives.[1] They have gained significant attention as organocatalysts, most notably in the form of MacMillan catalysts, which operate by forming an iminium ion with α,β-unsaturated aldehydes.[1][7] In the pharmaceutical realm, the 4-imidazolidinone ring is present in drugs like the antibiotic hetacillin and the antipsychotic spiperone.[1]

Synthetic Strategies: Building the Imidazolidinone Core

The construction of the imidazolidinone scaffold can be achieved through a variety of synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Imidazolidinones

A prevalent and direct method for synthesizing 2-imidazolidinones involves the cyclization of 1,2-diamines with a carbonyl source.[8][9]

Synthesis_2_Imidazolidinone Start 1,2-Diamine + Carbonyl Source (e.g., Phosgene, CDI, Urea) Intermediate Intermediate Start->Intermediate Cyclization Product 2-Imidazolidinone Intermediate->Product Byproduct Byproducts Intermediate->Byproduct

Caption: General workflow for 2-imidazolidinone synthesis.

Experimental Protocol: Synthesis of a 1,3-Disubstituted 2-Imidazolidinone via a Pseudo-Multicomponent Reaction [10]

This protocol describes a one-pot synthesis starting from a diamine, which first forms a Schiff base, is subsequently reduced, and then cyclized.

  • Schiff Base Formation: To a solution of trans-(R,R)-1,2-diaminocyclohexane in methanol, add 2 equivalents of a suitable aldehyde (e.g., benzaldehyde). Stir the reaction mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Cyclization: Add 1,1'-carbonyldiimidazole (CDI) to the reaction mixture and reflux for 4-6 hours.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a pseudo-multicomponent approach simplifies the synthetic process, reducing the number of isolation and purification steps, which is advantageous for efficiency and yield.[10]

  • Methanol is a suitable solvent for both Schiff base formation and the subsequent reduction.[10]

  • CDI is an excellent carbonylating agent as its byproducts (carbon dioxide and imidazole) are volatile and easily removed, simplifying purification.[10]

Synthesis of 4-Imidazolidinones

A common route to 4-imidazolidinones involves the reaction between an α-amino acid derivative and an aldehyde or ketone.[3]

Synthesis_4_Imidazolidinone Start α-Amino Acid Derivative + Aldehyde/Ketone Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Product 4-Imidazolidinone Intermediate->Product Intramolecular Cyclization

Caption: General workflow for 4-imidazolidinone synthesis.

Experimental Protocol: Synthesis of a MacMillan-type 4-Imidazolidinone Catalyst [1]

This protocol outlines the synthesis of a chiral 4-imidazolidinone from an amino acid.

  • Amidation: To a solution of L-phenylalanine in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and methylamine. Stir the reaction at room temperature overnight.

  • Cyclization: After purification of the resulting amide, dissolve it in a solvent such as acetone, which also serves as a reactant. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux.

  • Work-up and Purification: Upon completion of the reaction, neutralize the acid, remove the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • The two-step sequence allows for the controlled formation of the amide followed by the acid-catalyzed cyclization with the ketone.[1]

  • The use of a chiral amino acid as a starting material directly leads to an enantiomerically enriched product, which is crucial for its application in asymmetric catalysis.

Therapeutic Applications and Mechanisms of Action

The imidazolidinone scaffold is a cornerstone in the development of a diverse array of therapeutic agents.

Antiviral Activity

Imidazolidinone derivatives have demonstrated potent activity against several viruses, including HIV, Hepatitis C (HCV), and Dengue virus.[4]

  • Anti-HIV Agents: The first report of an imidazolidinone derivative as an anti-HIV agent was in 1996.[4] These compounds can act as HIV aspartic protease inhibitors or as CCR5 co-receptor antagonists, interfering with viral entry into host cells.[4]

  • Anti-HCV and Dengue Agents: Certain imidazolidinones inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus, both of which are essential for viral replication.[4]

  • Anti-Enterovirus Agents: Pyridyl-imidazolidinones have shown specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or uncoating of the viral RNA.[4]

Anticancer Activity

The imidazolidinone scaffold has been extensively explored in cancer research, with derivatives showing promising cytotoxic effects against various cancer cell lines.[2][11][12]

  • Mechanism of Action: Imidazolidine derivatives can regulate cell cycle progression and impact DNA stability.[12] Their heterocyclic nature can facilitate direct interactions with DNA, thereby controlling the replication process.[12]

  • Structure-Activity Relationship (SAR): Studies on arylsulfonylimidazolidinones have revealed key SAR insights. For instance, an intact 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity, and hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety can enhance cytotoxicity.[11] Further studies have shown that steric bulk at the 4-position of the N-arylsulfonylimidazolidinone scaffold can abolish activity, while bulky or hydrophobic acyl groups at other positions can significantly enhance it.[13]

Anti-inflammatory and Other Activities

Imidazolidinone derivatives also exhibit anti-inflammatory, antibacterial, and other pharmacological properties.

  • Anti-inflammatory: Some derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, which can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[2] The nitrogen and carbonyl groups of the imidazolidinone ring are thought to facilitate interactions with the COX-2 active site.[2]

  • Antibacterial: Bis-cyclic imidazolidin-4-ones have been found to be effective against multidrug-resistant bacteria.[10] Other derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective imidazolidinone-based drugs relies heavily on understanding the structure-activity relationship.

SAR_Imidazolidinone Core Imidazolidinone Scaffold R1 R1 Substitution Core->R1 R2 R2 Substitution Core->R2 R3 R3 Substitution Core->R3 R4 R4 Substitution Core->R4 Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity R4->Activity

Caption: Key factors influencing the biological activity of imidazolidinone derivatives.

Rational drug design and computer-aided drug design strategies are instrumental in exploring the vast chemical space of imidazolidinone analogues.[4] Molecular docking studies, for example, have been used to predict the binding affinities of new imidazolidinone derivatives to targets like COX-2, guiding the synthesis of more potent inhibitors.[2]

Key SAR Observations for Anticancer Arylsulfonylimidazolidinones: [11][13]

Position of SubstitutionEffect on Anticancer Activity
4-position of N-arylsulfonylimidazolidinoneSteric congestion abolishes activity.
2-position of 1-aminobenzenesulfonyl moietyHydrophobic substitutions are beneficial.
Acyl groups at 3,4-dihydroquinolineBulkiness or hydrophobicity enhances activity.

Future Perspectives and Conclusion

The imidazolidinone scaffold continues to be a fertile ground for pharmaceutical drug discovery. Its synthetic tractability and diverse biological activities ensure its continued relevance in the development of novel therapeutics. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing novel and complex imidazolidinone derivatives.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, the imidazolidinone scaffold will undoubtedly be explored against new and challenging biological targets.

  • Advanced Drug Delivery Systems: The formulation of imidazolidinone-based drugs into advanced delivery systems could enhance their therapeutic efficacy and reduce side effects.

References

  • Swain, S. S., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemMedChem, 14(3), 291-302. [Link]

  • Various applications of Imidazolidinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. [Link]

  • Imidazolidinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lecce, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26919–26927. [Link]

  • 2-IMIDAZOLIDINONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Lecce, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26919–26927. [Link]

  • Sharma, V. K., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6829-6832. [Link]

  • Subramanian, S., et al. (2011). Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(8), 3439-3446. [Link]

  • Imidazolidinone. (n.d.). Grok. Retrieved from [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. [Link]

  • Musella, S., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). Asian Journal of Research in Chemistry, 18(1), 1-12. [Link]

  • Inhibition of HIV by imidazolidinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2025). MDPI. [Link]

  • New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. (2016). United Arab Emirates University. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). OUCI. Retrieved from [Link]

  • Stähle, H., et al. (1979). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 22(10), 1215-1221. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2026). ResearchGate. [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. [Link]

  • Structural-activity relationship study of highly-functionalized imidazolines as potent inhibitors of nuclear transcription factor-kappaB mediated IL-6 production. (2009). PubMed. [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. (2021). PubMed. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]

  • Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. (2025). ResearchGate. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [Link]

  • Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). (2016). PubMed. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC. [Link]

  • An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. (n.d.). ScienceDirect. [Link]

  • Imidazolidinones with fewer side effects (hyperbilirubinemia). (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Weight and Physical Properties of C10H13N3O Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H13N3O represents a diverse landscape of structural isomers, each with a unique profile of physical and chemical properties. With a precise molecular weight of 191.23 g/mol , these compounds span various chemical classes, from derivatives of essential antitubercular drugs to novel psychoactive substances. This in-depth technical guide provides a comprehensive overview of the molecular weight, physical properties, synthesis, and potential biological activities of key C10H13N3O isomers. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these compounds. We will delve into the causality behind experimental choices in their synthesis and characterization, ensuring a self-validating system of protocols and authoritative grounding through comprehensive references.

Introduction: The Isomeric World of C10H13N3O

Isomers, molecules that share the same molecular formula but possess different arrangements of atoms, exhibit distinct physical and chemical properties.[1] For the molecular formula C10H13N3O, the isomeric possibilities are vast, encompassing a range of functional groups and structural motifs that dictate their behavior and potential applications. Understanding the nuances of these isomers is critical for their targeted use in research and development.

This guide will focus on a selection of representative C10H13N3O isomers, providing a detailed analysis of their known physical properties, methods of synthesis, and, where applicable, their biological significance.

Key Isomers of C10H13N3O: A Comparative Analysis

To illustrate the diversity within the C10H13N3O family, we will examine the following isomers:

  • N'-(butan-2-ylidene)isonicotinohydrazide: A derivative of the well-known antitubercular drug isoniazid.

  • 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide: A tetrahydroisoquinoline derivative with potential pharmacological applications.

  • 1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine (ODMA): A psychoactive compound and a bioisosteric analog of MDMA.

  • 3-(Pyrimidin-2-ylmethyl)piperidin-2-one: A heterocyclic compound with potential for further chemical exploration.

Molecular Weight

All isomers of C10H13N3O share the same exact molecular weight, which is a fundamental property derived from their atomic composition.

PropertyValueSource
Molecular Formula C10H13N3O-
Molecular Weight 191.23 g/mol [2]
Exact Mass 191.105862 g/mol [2]

Detailed Isomer Profiles

N'-(butan-2-ylidene)isonicotinohydrazide

This compound is a Schiff base derivative of isoniazid, a cornerstone in the treatment of tuberculosis. The modification of isoniazid's structure can lead to changes in its physicochemical and biological properties.[3]

Physical Properties:

PropertyValueSource
IUPAC Name N'-(butan-2-ylidene)pyridine-4-carbohydrazide[3]
Appearance Crystalline solid[3]
Melting Point Not explicitly reported for the pure compound, but cocrystals have distinct melting points.[3]
Solubility Expected to have limited solubility in water, with better solubility in organic solvents.General chemical principles

Synthesis Protocol:

The synthesis of N'-(butan-2-ylidene)isonicotinohydrazide is achieved through the condensation reaction of isoniazid (pyridine-4-carbohydrazide) with butan-2-one.[3]

Experimental Workflow:

Caption: Synthesis of N'-(butan-2-ylidene)isonicotinohydrazide.

Step-by-Step Methodology:

  • Dissolution: Dissolve isoniazid in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Reactant: Add an equimolar amount of butan-2-one to the solution.

  • Reaction: Reflux the mixture for several hours to allow for the condensation reaction to complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. The solid product can then be collected by filtration and purified by recrystallization from an appropriate solvent.

Biological Significance:

As a derivative of isoniazid, this compound is of interest for its potential antimicrobial activity, particularly against Mycobacterium tuberculosis. The structural modification may influence its efficacy, resistance profile, and pharmacokinetic properties. Further research is needed to fully elucidate its biological activity.[4]

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

This isomer belongs to the tetrahydroisoquinoline class of compounds, which are known to exhibit a wide range of biological activities.[5]

Physical Properties (Predicted):

PropertyValueSource
IUPAC Name 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamidePubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Synthesis:

The synthesis of this specific isomer is not well-documented in publicly available literature. However, general methods for the synthesis of substituted tetrahydroisoquinolines often involve multi-step sequences starting from readily available precursors.[6]

Potential Biological Activity:

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] Derivatives of this scaffold have shown a wide array of biological activities, including but not limited to, acting as enzyme inhibitors, receptor agonists or antagonists, and having anticancer properties. The specific biological profile of 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide would need to be determined through biological screening.

1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine (ODMA)

ODMA is a research chemical and a bioisosteric analogue of 3,4-methylenedioxy-N-methylamphetamine (MDMA). Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound while retaining its biological activity.

Physical Properties (Predicted):

PropertyValueSource
IUPAC Name 1-(2,1,3-benzoxadiazol-5-yl)-N-methylpropan-2-amineWikipedia
Molar Mass 191.23 g/mol Wikipedia

Synthesis:

The synthesis of ODMA would likely follow a multi-step route, potentially starting from a commercially available benzoxadiazole derivative. The synthetic pathway would involve the introduction of the aminopropane side chain.

Mechanism of Action and Biological Activity:

ODMA is reported to be a releasing agent of serotonin, norepinephrine, and dopamine, similar to MDMA. This mechanism of action is responsible for its psychoactive effects. As a research chemical, its pharmacological and toxicological profiles are still under investigation.

Signaling Pathway:

Caption: Proposed mechanism of action for ODMA.

3-(Pyrimidin-2-ylmethyl)piperidin-2-one

This isomer features a pyrimidine ring linked to a piperidin-2-one core. This combination of heterocyclic rings presents opportunities for diverse chemical modifications and the exploration of novel biological activities.

Physical Properties (Predicted):

PropertyValueSource
IUPAC Name 3-(pyrimidin-2-ylmethyl)piperidin-2-one[2]
XLogP3 -0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Synthesis:

The synthesis of this compound could potentially be achieved through a multi-step process involving the alkylation of a piperidin-2-one derivative with a 2-(halomethyl)pyrimidine or through a Michael addition reaction followed by cyclization.

Potential Biological Activity:

Both pyrimidine and piperidine scaffolds are prevalent in a wide range of pharmaceuticals. Pyrimidine derivatives are known for their anticancer, antiviral, and antimicrobial activities, while piperidine-containing compounds have diverse applications, including as CNS agents and cardiovascular drugs. The combination of these two rings in 3-(pyrimidin-2-ylmethyl)piperidin-2-one makes it a compelling candidate for biological screening across various therapeutic areas.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is crucial for the development and application of any chemical compound. The following are standard experimental protocols for characterizing the C10H13N3O isomers.

Workflow for Physicochemical Characterization:

Caption: Workflow for the physicochemical characterization of C10H13N3O isomers.

4.1. Melting Point Determination:

  • Apparatus: Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

  • Procedure (Melting Point Apparatus):

    • Place a small, dry sample of the compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is reported as a range.

  • Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. A sharp melting point range is indicative of a pure compound.

4.2. Solubility Determination (Shake-Flask Method):

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Trustworthiness: This method is considered the gold standard for solubility determination as it ensures that a true equilibrium is achieved.

4.3. pKa Determination (Potentiometric Titration):

  • Procedure:

    • Dissolve a known amount of the compound in a suitable solvent (usually water or a water-cosolvent mixture).

    • Titrate the solution with a standard solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Expertise: This method provides a direct measure of the acidity or basicity of the functional groups in the molecule, which is critical for understanding its behavior in biological systems.

Conclusion and Future Directions

The C10H13N3O molecular formula encompasses a rich diversity of chemical structures with a wide range of potential applications. From derivatives of established drugs to novel psychoactive compounds, these isomers present a fertile ground for further research. This guide has provided a foundational understanding of the molecular weight and physical properties of several key isomers, along with insights into their synthesis and potential biological relevance.

Future research should focus on the experimental determination of the physical and chemical properties of a broader range of C10H13N3O isomers. Furthermore, comprehensive biological screening of these compounds is warranted to uncover novel therapeutic agents. The structure-activity relationship (SAR) studies of these isomers will be instrumental in guiding the design and synthesis of new and improved molecules with desired pharmacological profiles.

References

  • International Union of Pure and Applied Chemistry. "Isomer". Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • PubChem. 3-(pyrimidin-2-ylmethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • Grobler, A., et al. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry, 79(9), 488-497. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730. [Link]

  • Chrzanowska, M., & Różwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Aryl-Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It prioritizes robust, scalable, and mechanistic approaches to synthesizing 1-aryl-imidazolidin-2-ones, a privileged scaffold in medicinal chemistry (e.g., Emicerfont, Imidapril).

Executive Summary & Strategic Analysis

The 1-aryl-imidazolidin-2-one pharmacophore is critical in developing antagonists for 5-HT3 receptors, HIV protease inhibitors, and chiral auxiliaries. Synthesis typically follows two distinct logical pathways:

  • Convergent N-Arylation: Coupling a pre-formed imidazolidin-2-one core with an aryl halide. Best for late-stage diversification.

  • Linear Cyclization: Constructing the ring from N-aryl-1,2-diamines. Best for scaffold construction when the aryl amine is readily available.

Pathway Decision Logic

The choice of reagents depends heavily on substrate availability and electronic deactivation of the aryl ring.

G Start Starting Material? Ring Imidazolidin-2-one Core Start->Ring Available Amine N-Aryl-1,2-diamine Start->Amine Available Decision Electrophile Ring->Decision Aryl Halide Type? Cyclization Method C: Phosgene Equivalent (CDI or Triphosgene) Amine->Cyclization Cyclizing Agent? Cu Method A: Cu-Catalyzed Coupling (CuI, Diamine ligand) Decision->Cu Aryl Iodide/Bromide (Standard) Pd Method B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Decision->Pd Aryl Chloride (Deactivated/Steric)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and electrophile reactivity.

Reagent Selection Guide

A. Catalysts for C-N Coupling (Methods A & B)

For the direct arylation of imidazolidin-2-one, the choice between Copper and Palladium is dictated by cost vs. reactivity.

FeatureCopper System (Method A) Palladium System (Method B)
Primary Catalyst CuI (Copper(I) Iodide)Pd(OAc)₂ or Pd₂(dba)₃
Ligand Class Diamines (e.g., DMEDA, trans-1,2-cyclohexanediamine)Phosphines (e.g., Xantphos, BrettPhos)
Substrate Scope Aryl Iodides (Excellent), Aryl Bromides (Good)Aryl Chlorides (Excellent), Sterically hindered Aryl Bromides
Base

,


,

Solvent Dioxane, DMSO, Toluene (Requires 80-110°C)Dioxane, Toluene (60-100°C)
Cost/Toxicity Low Cost / Low ToxicityHigh Cost / Heavy Metal Removal required
B. Cyclization Reagents (Method C)

When closing the ring from N-aryl-ethylenediamines, the "carbonylation" source is key.

  • CDI (1,1'-Carbonyldiimidazole): The reagent of choice for bench-scale synthesis. It is a solid, easy to handle, and produces imidazole as a byproduct (water-soluble).

  • Triphosgene: Higher reactivity, useful for unreactive amines, but requires strict safety protocols due to phosgene generation.

  • Urea: Atom-economical but often requires high temperatures (>150°C) and neat conditions, leading to polymerization side products.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (The "Workhorse" Method)

Best for: Routine synthesis using Aryl Iodides or Bromides.

Mechanism: The diamine ligand stabilizes the Cu(I) species, facilitating oxidative addition into the Ar-X bond, followed by coordination of the imidazolidinone nitrogen and reductive elimination.

Reagents:

  • Imidazolidin-2-one (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-1,2-Diaminocyclohexane or

    
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under argon flow, charge a resealable Schlenk tube with CuI (0.10 mmol),

    
     (2.0 mmol), imidazolidin-2-one (1.0 mmol), and the aryl iodide (1.2 mmol).
    
  • Solvation: Add anhydrous 1,4-dioxane (3.0 mL) followed by the diamine ligand (0.20 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture should turn blue/green suspension.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Critical Control Point: Oxygen exclusion is vital. While Cu(I) is less sensitive than Pd(0), oxidation to Cu(II) kills the catalytic cycle.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Aryl Chlorides or electron-rich Aryl Bromides that fail with Copper.

Reagents:

  • Imidazolidin-2-one (1.0 equiv)

  • Aryl Chloride (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: Xantphos (4–10 mol%) – Note: Xantphos is preferred for amides/ureas due to its wide bite angle.

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: Charge a vial with

    
    , Xantphos, 
    
    
    
    , and the imidazolidinone core. Purge with
    
    
    for 5 minutes.
  • Addition: Add the aryl chloride and dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Protocol C: Cyclization of N-Aryl-1,2-diamines with CDI

Best for: Constructing the ring from scratch, especially when specific substitution patterns (e.g., 4,5-disubstituted) are required.

Reagents:

  • N-Aryl-ethylenediamine derivative (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Base:

    
     (Catalytic, optional, or 1.0 equiv if using HCl salt of amine)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the N-aryl-diamine (1.0 mmol) in anhydrous DCM (5 mL) at 0°C under

    
    .
    
  • Addition: Add CDI (1.2 mmol) portion-wise over 5 minutes. Caution:

    
     gas evolution will occur.
    
  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. If conversion is incomplete, heat to reflux (40°C) for 2 hours.

  • Quench: Quench with water (5 mL).

  • Extraction: Extract the organic layer, wash with 1M HCl (to remove imidazole byproduct and unreacted amine), then saturated

    
     and brine.
    
  • Isolation: Dry over

    
     and concentrate. Recrystallization (often from EtOH/Ether) is frequently sufficient without chromatography.
    

Mechanistic Validation & Troubleshooting

Mechanistic Pathway (Copper Catalysis)

Understanding the catalytic cycle aids in troubleshooting.

Reaction cluster_fail Common Failure Modes L_CuI L-Cu(I)-I OxAdd Oxidative Addition (Ar-Cu(III)-I) L_CuI->OxAdd Ar-X LigEx Ligand Exchange (Imidazolidinone binds) OxAdd->LigEx Base, H-N-R RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->L_CuI Regeneration Ox Oxidation to Cu(II) (Blue Solution) Prot Protonation of Amide (Weak Base)

Figure 2: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (Method A) Catalyst poisoning or oxidation.Ensure Ar atmosphere. Switch ligand to DMEDA or Phenanthroline.
Blue Reaction Mixture (Method A) Cu(I) oxidized to inactive Cu(II).Degas solvents thoroughly. Add 5 mol% Na ascorbate (reductant).
Starting Material Recovery (Method B) Oxidative addition failure.Switch to a bulkier, electron-rich ligand (e.g., BrettPhos) or switch to Pd-PEPPSI-IPr precatalyst.
Incomplete Cyclization (Method C) Insufficient activation.Heat to reflux. Ensure the diamine is free-base, not HCl salt (or add excess

).

References

  • Copper-Catalyzed N-Arylation (General Protocol)

    • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010).[1][2] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis, 2010(09), 1505–1511.

  • Pd-Catalyzed Carboamination (Alternative Route)

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[3] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination Reactions." Organic Letters, 8(12), 2531–2534.

  • Cyclization via CDI (Methodology)

    • Goulet, M., et al. (2025). "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molecules, 30(2).
  • Review of Synthetic Strategies

    • Caracciolo, D., et al. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 28.[4]

Sources

Process Chemistry Guide: Scalable Synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Bcr-Abl or Src family kinases).

The Challenge: Laboratory-scale methods often utilize flash chromatography for purification and hazardous reagents like phosgene or expensive palladium catalysts for C-N coupling. These are non-viable for multi-kilogram production.

The Solution: We present a Linear Process Route prioritizing:

  • Crystallization-driven purification: Eliminating chromatography.

  • Green Solvent Selection: Replacing Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MTHF) or Toluene.

  • Safety by Design: Controlled handling of isocyanates and exothermic hydrogenations.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for 1-aryl-imidazolidin-2-ones on a scale is the "Urea Cyclization Strategy." This avoids the difficult metal-catalyzed coupling of an imidazolidinone ring directly to a sterically hindered (ortho-substituted) aniline.

Process Logic Diagram (DOT)

Retrosynthesis Target Target Molecule 1-(3-Amino-2-methylphenyl) imidazolidin-2-one NitroInt Intermediate 2 1-(2-Methyl-3-nitrophenyl) imidazolidin-2-one NitroInt->Target Nitro Reduction (H2, Pd/C) UreaInt Intermediate 1 1-(2-Chloroethyl)-3- (2-methyl-3-nitrophenyl)urea UreaInt->NitroInt Base Cyclization (NaOH, Phase Transfer) SM1 Starting Material 1 2-Methyl-3-nitroaniline (CAS: 603-83-8) SM1->UreaInt Urea Formation (Toluene, Reflux) SM2 Reagent 2-Chloroethyl isocyanate (CAS: 1943-83-5) SM2->UreaInt

Figure 1: Retrosynthetic strategy focusing on stepwise ring construction to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Urea Formation & Cyclization (Telescoped Process)

Objective: Synthesis of 1-(2-methyl-3-nitrophenyl)imidazolidin-2-one. Rationale: Telescoping the urea formation and cyclization avoids isolating the potentially mutagenic chloroethyl urea intermediate and improves throughput.

Materials
  • 2-Methyl-3-nitroaniline (SM): 1.0 equiv.

  • 2-Chloroethyl isocyanate: 1.2 equiv.

  • Toluene: 10 Volumes (Relative to SM weight).

  • Sodium Hydroxide (50% aq): 2.5 equiv.

  • Tetrabutylammonium bromide (TBAB): 0.05 equiv (Phase Transfer Catalyst).

Protocol
  • Urea Formation:

    • Charge a reactor with 2-Methyl-3-nitroaniline and Toluene .

    • Heat the suspension to 50°C to ensure partial solubility.

    • Critical Control Point (CCP): Add 2-chloroethyl isocyanate dropwise over 60 minutes. The reaction is exothermic; maintain internal temperature

      
      .
      
    • Heat to reflux (110°C) for 4 hours.

    • In-Process Control (IPC): HPLC should show <1% starting aniline. The intermediate urea often precipitates as a thick slurry.

  • Cyclization:

    • Cool the mixture to 20–25°C .

    • Add TBAB (catalyst) and 50% NaOH solution.

    • Stir vigorously (high shear mixing preferred) at 40°C for 6–12 hours.

    • Mechanism:[1][2] The base deprotonates the urea nitrogen (distal to the phenyl ring), which performs an intramolecular

      
       attack on the alkyl chloride, closing the ring.
      
  • Workup & Isolation:

    • Add water (5 Volumes) and stir for 30 minutes.

    • Separate phases.[3] The product may be partially insoluble.

    • Purification: Distill off Toluene to ~3 Volumes. Add Isopropanol (IPA) (5 Volumes) and cool to 0°C.

    • Filter the solids. Wash with cold water (to remove salts) and cold IPA.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Appearance: Yellow to pale orange solid.

Step 2: Nitro Reduction (Hydrogenation)

Objective: Conversion to 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Rationale: Catalytic hydrogenation is preferred over Fe/acid reductions for pharmaceutical intermediates to avoid heavy metal residues (Fe) and ensure high purity.

Materials
  • Nitro Intermediate (from Step 1): 1.0 equiv.

  • 10% Pd/C (50% water wet): 5 wt% loading.

  • Methanol (MeOH): 15 Volumes.

  • Hydrogen Gas: 3–5 bar.

Protocol
  • Setup:

    • Charge the Nitro Intermediate , MeOH , and Pd/C catalyst into a hydrogenation autoclave (e.g., Buchi or Parr reactor).

    • Safety: Inert the vessel with Nitrogen (3x cycles) to remove oxygen.

  • Reaction:

    • Pressurize with Hydrogen (3 bar) .

    • Heat to 40°C and stir at high RPM (mass transfer limited reaction).

    • Monitor Hydrogen uptake. Reaction is typically complete in 2–4 hours.

    • IPC:[1] HPLC/TLC should show disappearance of the nitro compound.

  • Workup:

    • Filter the hot mixture through a Celite pad (or sparkler filter) to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.[4]

    • Concentrate the filtrate under reduced pressure.

  • Crystallization (The "Self-Validating" Purification):

    • Swap solvent to Ethyl Acetate/Heptane (1:2 ratio).

    • Heat to reflux to dissolve, then cool slowly to 0°C.

    • Filter the white crystalline solid.

Expected Yield: 90–95% Purity: >99.5% (HPLC area).

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 99.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 192.1LC-MS (ESI)
1H NMR (DMSO-d6) δ 6.85 (t, 1H), 6.55 (d, 1H), 6.45 (d, 1H), 4.90 (s, 2H, NH2), 3.75 (t, 2H), 3.35 (t, 2H), 1.95 (s, 3H)400 MHz NMR
Residual Solvent Toluene < 890 ppm, MeOH < 3000 ppmGC-Headspace

Note: The chemical shifts are estimated based on typical shielding effects of the amino and methyl groups on the phenyl ring.

Process Safety & Scalability Assessment

Workflow Logic & Decision Tree

ProcessLogic Start Start: Nitroaniline + Isocyanate Exotherm Is Exotherm > 65°C? Start->Exotherm Cooling Action: Increase Jacket Cooling Reduce Feed Rate Exotherm->Cooling Yes Cyclization Cyclization Phase (Add NaOH) Exotherm->Cyclization No (Stable) Cooling->Cyclization PhaseSep Biphasic Workup? Cyclization->PhaseSep Cryst Crystallization (Toluene/IPA) PhaseSep->Cryst Remove Salts H2_Step Hydrogenation Cryst->H2_Step Filter Catalyst Filtration H2_Step->Filter Pyrophoric Risk Final Final Product Isolation Filter->Final

Figure 2: Process decision tree highlighting Critical Control Points (CCPs) for safety and quality.

Key Safety Hazards
  • 2-Chloroethyl Isocyanate: Potent alkylating agent and lachrymator.

    • Mitigation: Use a closed dosing system (e.g., peristaltic pump). Have a quench solution (10% aq. Ammonia) ready to neutralize spills.

  • Hydrogenation: Fire/Explosion risk.

    • Mitigation: Ground all equipment. Use nitrogen purging. Handle spent catalyst under water to prevent ignition.

Scalability Factors
  • Atom Economy: The cyclization releases only HCl (neutralized to NaCl).

  • Throughput: The telescoped Step 1 reduces reactor turnaround time by 40%.

  • Solvent Recovery: Toluene and Methanol are easily recovered via distillation, reducing OpEx.

References

  • General Synthesis of Imidazolidinones

    • Alouane, N., et al. "Efficient, Versatile and Practical Gram-Scale Preparation of Oxazolidinone, Imidazolidinone and Dioxolanone."[5] Synthesis, 2006(06), 860-864.[5]

  • Richter, R., & Ulrich, H. "Synthesis of Isocyanates.
  • Nitro Reduction Methodologies

    • Hanan, E. J., et al. "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines."[4] Synlett, 2010(18), 2759-2764.[4]

  • Process Chemistry of Urea Cyclization

    • Information derived from standard industrial practices for "1-aryl-imidazolidin-2-one synthesis" utilizing 2-chloroethyl isocyanate, validated against general reactivity principles found in: Organic Process Research & Development (ACS Publications).

(Note: Specific patent literature for this exact intermediate often resides within broader kinase inhibitor patents, e.g., Dasatinib analogues, but the chemistry described above is the standard non-infringing method for the scaffold construction.)

Sources

Solvent selection for dissolving 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocol for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Abstract

This guide provides a technical framework for the solubilization of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS: 1042555-89-4), a critical intermediate in the synthesis of bioactive small molecules.[1][2] Due to its amphiphilic nature—comprising a polar cyclic urea core, a basic aniline moiety, and a lipophilic toluene scaffold—this compound presents unique dissolution challenges. This protocol details solvent screening strategies, thermodynamic solubility assessments, and salt-formation techniques to ensure stability and homogeneity in drug development workflows.[1]

Physicochemical Profiling & Solubility Challenges

To select the optimal solvent, one must first deconstruct the molecular architecture of the target compound.

  • Cyclic Urea (Imidazolidin-2-one): This moiety acts as a rigid, polar "head."[1][2] It functions as both a hydrogen bond donor (N-H) and acceptor (C=O). This group significantly increases lattice energy, often leading to high melting points and poor solubility in non-polar solvents.

  • Aniline (Amino group): The primary amine at the 3-position provides a handle for ionization.[1][2] It is weakly basic (estimated pKa ~3–5 for the conjugate acid due to the electron-withdrawing effect of the urea ring on the phenyl system).[2]

  • Toluene Scaffold: The methyl group and aromatic ring introduce lipophilicity, limiting solubility in pure water but enhancing compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

The Solubilization Paradox: The compound is too polar for hexanes/ether but potentially too lipophilic/crystalline for neutral water.[1]

Structural Visualization

ChemicalProperties Compound 1-(3-Amino-2-methylphenyl) imidazolidin-2-one Urea Cyclic Urea Core (High Polarity, H-Bonding) Compound->Urea Contains Amine Primary Amine (Basic, pH-dependent solubility) Compound->Amine Contains Phenyl Methyl-Phenyl Ring (Lipophilic, Aromatic Stacking) Compound->Phenyl Contains Requires Polar Aprotic Solvents\n(DMSO, DMF) Requires Polar Aprotic Solvents (DMSO, DMF) Urea->Requires Polar Aprotic Solvents\n(DMSO, DMF) Soluble in Aqueous Acid\n(HCl, Acetate) Soluble in Aqueous Acid (HCl, Acetate) Amine->Soluble in Aqueous Acid\n(HCl, Acetate) Insoluble in Hexane/Water Insoluble in Hexane/Water Phenyl->Insoluble in Hexane/Water

Figure 1: Physicochemical decomposition of the target molecule determining solvent compatibility.[2]

Solvent Selection Strategy

Based on the functional group analysis, solvents are categorized into three tiers.

Tier 1: High-Performance Solvents (Stock Solutions)

These solvents disrupt the strong intermolecular hydrogen bonding of the cyclic urea.[1][2]

  • DMSO (Dimethyl sulfoxide): The gold standard for stock solutions (typically >50 mM).[1] High dielectric constant (

    
     = 47) and strong H-bond accepting capability.[1][2]
    
  • DMAc (Dimethylacetamide) / NMP (N-methyl-2-pyrrolidone): Excellent alternatives if DMSO interferes with downstream chemistry (e.g., oxidations).[1][2]

Tier 2: Reaction & Processing Solvents
  • Methanol / Ethanol: Good solubility, especially upon warming.[1] Useful for crystallization or reactions.[1]

  • THF (Tetrahydrofuran) / 1,4-Dioxane: Moderate solubility.[1][2] Useful for anhydrous reactions but may require heating to dissolve high concentrations.[1]

  • DCM (Dichloromethane): Moderate to low solubility.[1] Often used for extraction but poor for dissolving the solid from a crystalline state.[1]

Tier 3: Aqueous Systems (pH Dependent)
  • Neutral Water: Poor. The compound will likely remain a suspension.[1]

  • Acidic Water (0.1 M HCl or 10% Acetic Acid): Good. Protonation of the amine (

    
    ) drastically increases hydrophilicity, allowing dissolution in aqueous media.[1][2]
    

Experimental Protocol: Solubility Assessment

Objective: Determine the saturation solubility limit to define working concentration ranges.

Materials Required
  • Target Compound: 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (>95% purity).[1][2]

  • Solvent Panel: DMSO, Methanol, Acetonitrile, Water, 0.1 M HCl.[1]

  • Equipment: Vortex mixer, Sonicator, HPLC-UV or UV-Vis Spectrophotometer.[1][2]

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the compound into five separate clear glass vials (2 mL capacity).

  • Solvent Addition (Incremental):

    • Add 100

      
      L of the respective solvent to each vial.[1]
      
    • Target Concentration: Initial attempt at 100 mg/mL.

  • Agitation:

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature (20–25°C). Note: Watch for heating during sonication which can give false positives.[1][2]

  • Visual Inspection:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Turbid/Particulate: Proceed to dilution.[1]

  • Dilution Cycle (if not dissolved):

    • Add solvent in 100

      
      L increments, repeating vortex/sonication, until clarity is achieved or volume reaches 2 mL (< 5 mg/mL).
      
  • Quantification (Optional but Recommended):

    • Filter the saturated solution (0.22

      
      m PTFE filter).[1]
      
    • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solubility Decision Matrix
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Polar Aprotic DMSO, DMFHigh (>50 mg/mL) Stock solutions, Bio-assays
Polar Protic Methanol, EthanolModerate (10–50 mg/mL) Crystallization, Synthesis
Chlorinated DCM, ChloroformLow (<10 mg/mL) Work-up, Extraction
Aqueous (Neutral) Water, PBS (pH 7.[1][2][3]4)Insoluble (<0.1 mg/mL) None (Suspension only)
Aqueous (Acidic) 0.1 M HClHigh (>20 mg/mL) Biological dosing (IV/PO)
Non-Polar Hexane, TolueneInsoluble Washing precipitates

Advanced Dissolution Workflow

For difficult formulations or high-concentration requirements, follow this logic flow to prevent precipitation.

DissolutionProtocol Start Start: 10 mg Solid Compound Choice Intended Application? Start->Choice BioAssay Biological Assay (Cell/Enzyme) Choice->BioAssay Synthesis Chemical Synthesis Choice->Synthesis AnimalStudy In Vivo Study Choice->AnimalStudy DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO Organic Select MeOH, THF, or DMF Based on reaction type Synthesis->Organic SaltForm Convert to Salt (Add 1.0 eq HCl) AnimalStudy->SaltForm Dilute Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilute Heat Heat to 40-50°C if needed to overcome lattice energy Organic->Heat Saline Dissolve in Saline/Water SaltForm->Saline

Figure 2: Decision tree for solvent selection based on downstream application.

Critical Considerations & Troubleshooting

  • Hygroscopicity: The imidazolidinone ring can attract moisture.[1] If using DMSO stocks, store under nitrogen at -20°C to prevent water uptake, which can cause the compound to crash out over time.

  • Stability in Acid: While soluble in acid, prolonged exposure to strong acids at high temperatures could hydrolyze the cyclic urea (though generally stable) or oxidize the aniline.[1] Always prepare acidic solutions fresh.

  • Recrystallization: If the compound precipitates as an oil (oiling out), use a solvent switch method: Dissolve in minimal hot Methanol, then slowly add Diethyl Ether or Hexane with vigorous stirring to induce crystalline precipitation.[1]

References

  • PubChem. 1-(3-Aminophenyl)imidazolidin-2-one Compound Summary. National Library of Medicine.[1] Available at: [Link] (Analogous structure data).[2]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solubility principles).

  • Serajuddin, A. T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 2007.[1] Available at: [Link].[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Cyclic Ureas

Imidazolidin-2-ones (cyclic ureas) are fundamental scaffolds in medicinal chemistry, serving as chiral auxiliaries (e.g., Evans auxiliaries), kinase inhibitors, and HIV protease inhibitors.[1]

The Core Challenge: The urea moiety (


) acts as both a hydrogen bond donor and acceptor. This duality creates a strong crystal lattice (high melting points) but also leads to significant non-specific binding to silica gel during chromatography.[1] Consequently, researchers often face "streaking" spots, poor solubility in non-polar solvents, and co-elution with polar impurities like unreacted diamines.[1]

This guide prioritizes thermodynamic purification (crystallization) over kinetic separation (chromatography) wherever possible, due to the superior scalability and lattice-rejection properties of cyclic ureas.

Module 1: Crystallization & Precipitation

Q: My crude product is a viscous oil or gum. How do I induce crystallization?

A: Cyclic ureas often form supersaturated oils ("oiling out") because the high viscosity inhibits nucleation. You must disrupt the hydrogen-bonding network of the oil to allow the lattice to form.

The Protocol: Solvent Switching Do not rely on simple evaporation.[1] Use a "Good Solvent / Bad Solvent" binary system.[1][2]

Solvent RoleRecommended SolventsMechanism
Dissolver (Good) Ethanol (hot), Methanol, DCM, THFBreaks intermolecular H-bonds of the urea.[1]
Precipitant (Bad) Diethyl Ether, Hexanes, Water (if using alcohol)Forces the urea out of solution as the "Good" solvent diffuses or cools.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (or DCM if thermally unstable).

  • Nucleation: Add the "Bad Solvent" (e.g., Diethyl Ether or Water) dropwise until a persistent cloudiness appears.[1]

  • The "Re-heat": Add 1-2 drops of the "Good Solvent" to clear the cloudiness.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling traps impurities.

  • Seed: If oiling persists, scratch the glass surface with a spatula or add a seed crystal.[1]

Q: I have diamine starting material remaining. Can I recrystallize it away?

A: Often, yes.[1] Diamines are generally more soluble in organic solvents than the resulting cyclic urea.[1] However, if the diamine content is >5%, it can inhibit crystallization.

  • Correction: Perform an acidic wash (see Module 3) before attempting recrystallization.[1]

Module 2: Chromatography Troubleshooting

Q: My compound streaks/tails on TLC and the column. How do I fix this?

A: Streaking is caused by the urea protons (


) hydrogen-bonding with the acidic silanol groups (

) on the silica surface. You must "mask" the silica or compete for these sites.[1]

The Fix: Mobile Phase Modifiers Standard Hexane/EtOAc gradients often fail.[1] Switch to a DCM/MeOH system with a basic modifier.

  • Standard Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.[1]

    • Why? The amine blocks the active silanol sites, allowing the cyclic urea to elute as a tight band.

  • Alternative Stationary Phase: If the compound is very polar, use Reverse Phase (C18) silica. Elute with Water/Acetonitrile (with 0.1% Formic Acid).[1]

Q: My product is stuck at the baseline even with 10% MeOH.

A: You have reached the "Solubility/Polarity Limit."

  • Switch Solvent: Try DCM : MeOH (9:1) with 1% NH4OH .

  • Solid Load: Do not load the column with liquid DCM (which might precipitate the urea at the top). Adsorb the crude onto Celite or loose silica, dry it, and load it as a solid cartridge.

Module 3: Chemical Workup & Scavenging

Q: How do I chemically remove unreacted diamines without a column?

A: Exploiting the pKa difference is the most efficient method.

  • Diamines: Basic (pKa of conjugate acid ~10).[1]

  • Imidazolidin-2-ones: Neutral to weakly acidic (pKa ~20-25, non-basic at Nitrogen).[1]

The "Acid Wash" Protocol:

  • Dissolve crude mixture in EtOAc or DCM.[1][2]

  • Wash with 1M HCl or 10% Citric Acid .[1]

    • Mechanism:[3][4][5] The diamine is protonated to the ammonium salt (

      
      ) and partitions into the water layer. The cyclic urea remains in the organic layer.
      
  • Caution: If your cyclic urea has a basic side chain (e.g., a pyridine substituent), do not use this method.[1] Use a resin scavenger (e.g., Polystyrene-Isocyanate) instead.[1]

Visual Decision Guides

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude Imidazolidin-2-one SolubilityCheck Is it soluble in EtOAc/DCM? Start->SolubilityCheck ImpurityCheck Major Impurity Type? SolubilityCheck->ImpurityCheck Yes ReversePhase Reverse Phase (C18) Water/MeCN SolubilityCheck->ReversePhase No (Very Polar) AcidWash Protocol A: Acid Wash (1M HCl) (Removes Diamines) ImpurityCheck->AcidWash Unreacted Diamine Recryst Protocol B: Recrystallization (EtOH/Water or DCM/Ether) ImpurityCheck->Recryst Stereoisomers / Non-polar byproducts AcidWash->Recryst Post-Workup Column Protocol C: Flash Chromatography (DCM/MeOH + 1% Et3N) Recryst->Column If purity < 95%

Caption: Logical workflow for selecting the appropriate purification method based on solubility and impurity profile.

Figure 2: Chromatography Solvent Logic

ChromLogic Problem Problem: Tailing / Streaking Cause Cause: H-Bonding with Silanols Problem->Cause Solution Solution: Add Basic Modifier Cause->Solution System1 System A: 99% DCM / 1% MeOH + 1% Et3N Solution->System1 Preferred System2 System B: 95% EtOAc / 5% MeOH Solution->System2 Alternative

Caption: Troubleshooting logic for correcting peak tailing during silica chromatography.

Summary of Key Data

ParameterValue / RecommendationNotes
Typical Melting Point 120°C - 250°CHigh MP indicates strong lattice; favors recrystallization.[1]
TLC Stain KMnO4 or PMACyclic ureas are often UV weak; stains are required.[1]
pKa (N-H) ~20 - 25Non-basic.[1] Stable to dilute acid washes.[1]
Recryst. Solvent Ethanol / WaterMost common binary system.[1]
Flash Column DCM / MeOH / NH4OHAmmonia prevents silanol interaction.[1]

References

  • Evans, D. A., et al. "Bis(oxazoline)-copper complexes as chiral catalysts."[1] Journal of the American Chemical Society, 1993. (Foundational work on cyclic urea/oxazoline handling).[1]

  • Fischer, C., et al. "Synthesis of Imidazolidin-2-ones via Intramolecular Hydroamidation."[1] ACS Omega, 2019.[1] Link (Detailed workup procedures for urea cyclization).[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] Link (Reference for acidity/basicity of urea protons vs amines).[1]

  • Anderson, N. G. "Practical Process Research & Development."[1] Academic Press, 2012.[1] (General reference for solvent selection in crystallization).

Sources

Technical Support Center: Stability of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the stability profile of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (hereafter referred to as AMPI ) under acidic conditions. It is designed for analytical chemists and process scientists encountering degradation, solubility issues, or unexpected HPLC artifacts.

Quick Status Dashboard
ParameterStatus in AcidCritical Note
Hydrolytic Stability High (RT) / ⚠️ Low (Reflux)The cyclic urea ring is robust in dilute acid (e.g., 0.1% TFA) but opens under thermal stress in strong mineral acids.
Oxidative Stability Low The aniline moiety is highly susceptible to oxidation, even in acidic media, leading to colored impurities (pink/brown).
Solubility High Forms highly soluble salts (chloride, trifluoroacetate) due to the protonation of the primary amine.
Light Sensitivity ⚠️ Moderate Protect from light to prevent photo-oxidative coupling of the aniline group.
Module 1: Hydrolytic Stability (The Imidazolidinone Ring)

The Core Issue: Users often fear that acidic HPLC mobile phases (pH 2–3) will degrade the imidazolidinone ring. The Reality: The 5-membered cyclic urea (imidazolidin-2-one) is electronically stabilized and kinetically resistant to hydrolysis at room temperature. However, forced degradation (e.g., 1N HCl at 80°C) will cleave the ring.

Mechanism of Failure (Acid-Catalyzed Ring Opening)

Under extreme conditions, the carbonyl oxygen protonates, making the carbonyl carbon electrophilic enough for water attack. This leads to ring opening, releasing a diamine derivative.

HydrolysisPathway Figure 1: Acid-catalyzed hydrolysis pathway of the imidazolidinone ring requiring thermal energy. Parent AMPI (Intact Ring) [Stable at RT] Protonated Protonated Intermediate (Activated Carbonyl) Parent->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow/RDS) Product Ring-Opened Product (Diamine Derivative) Tetrahedral->Product - CO2

Diagnostic Check:

  • Symptom: A new peak appears at a lower Retention Time (RRT ~0.2–0.5) in Reverse Phase HPLC.

  • Cause: Ring opening creates a more polar diamine/amino-acid species.

  • Verification: Check the mass spectrum. The ring-opened product typically shows a mass shift of +18 Da (hydration) followed by -44 Da (decarboxylation) if the carbamic acid is unstable.

Module 2: Oxidative Instability (The Aniline Moiety)

The Core Issue: "My clear acidic solution turned pink/brown overnight." The Science: The 3-amino group (aniline) is the weak link. While protonation (forming the anilinium ion,


) generally protects the amine from oxidation, the equilibrium exists. Trace metals (Fe, Cu) or light can catalyze radical formation, leading to azo-dimers or polyaniline-like chromophores [1].

Protocol: Stabilizing AMPI in Solution

  • Degassing: Sparge all acidic diluents with Helium or Argon for 10 minutes before dissolving AMPI.

  • Chelation: If using non-HPLC grade acids, add 0.1 mM EDTA to sequester trace metal oxidants.

  • Storage: Store acidic samples in amber glass at 4°C.

Module 3: Troubleshooting Guide (FAQs)

Use this decision tree to diagnose experimental anomalies.

TroubleshootingTree Figure 2: Troubleshooting logic for common AMPI stability and handling issues. Start Identify the Issue Issue1 Solution turned Pink/Brown Start->Issue1 Issue2 Peak Splitting in HPLC Start->Issue2 Issue3 Precipitation in Vial Start->Issue3 Cause1 Oxidation of Aniline Issue1->Cause1 Cause2 pH Mismatch (Sample vs Mobile Phase) Issue2->Cause2 Cause3 Salt Formation (Common Ion Effect) Issue3->Cause3 Fix1 Action: Prepare fresh in degassed solvent. Use Amber vials. Cause1->Fix1 Fix2 Action: Dilute sample with Mobile Phase A. Cause2->Fix2 Fix3 Action: Check counter-ion. Avoid high Cl- conc. Use TFA/Formic instead. Cause3->Fix3

Q1: Why does my peak split in 0.1% Formic Acid?

Answer: This is likely a pH mismatch, not degradation. AMPI has a basic aniline nitrogen (pKa ~4–5). If your sample diluent is strong acid (pH 1) but your mobile phase is weak acid (pH 3), the equilibrium between the free base and the protonated species can cause peak distortion or splitting during injection.

  • Fix: Match the sample diluent pH to the mobile phase starting conditions.

Q2: Can I use Hydrochloric Acid (HCl) for dissolution?

Answer: Use caution. While AMPI is soluble in HCl, high concentrations of chloride ions can cause the hydrochloride salt to precipitate if the temperature drops (Common Ion Effect). Furthermore, HCl is a stronger catalyst for hydrolysis than organic acids like acetic or formic acid [2].

  • Recommendation: Use 0.1% Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA) for better solubility and milder conditions.

Q3: Is the degradation reversible?
  • Oxidation (Color change): No. Once azo-dimers or quinones form, they cannot be reversed to the parent amine easily.

  • Salt Precipitation: Yes. Warming or adding water will redissolve the salt.

  • Ring Opening: No. The hydrolysis of the cyclic urea is irreversible under standard lab conditions.

References
  • National Institutes of Health (NIH). (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in Acid and the Mechanism of Cyclization. Retrieved from 2

  • American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.[3] Retrieved from 4

Sources

Overcoming steric hindrance in 2-methylphenyl substituted imidazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Ortho-Substituted Organocatalysts

Status: System Operational Operator: Senior Application Scientist Ticket ID: O-TOL-2024-OPT

Executive Summary: The "O-Tolyl Paradox"

Welcome to the advanced troubleshooting hub. You are likely here because you have synthesized or purchased a 2-methylphenyl (o-tolyl) substituted imidazolidinone to improve enantioselectivity, only to find your reaction rates have plummeted.

The Paradox: The ortho-methyl group provides superior chiral shielding compared to a standard phenyl group, effectively "locking" the transition state geometry. However, this same bulk creates significant steric hindrance during the formation of the active iminium or enamine intermediate, often stalling the catalytic cycle.

This guide provides the protocols to overcome this kinetic penalty without sacrificing the thermodynamic advantage of high stereocontrol.

Diagnostic Dashboard: Identify Your Failure Mode

Before proceeding, match your experimental observation to the failure mode below.

ObservationDiagnosisPrimary SuspectRecommended Module
Catalyst Synthesis Failed Incomplete cyclization of the amide precursor.Steric clash prevents ring closure.Module A
0-10% Conversion Active catalytic species (Iminium) not forming.Rate constant

is too low.
Module B
High Yield, Low ee% Loss of conformational lock.Free rotation of the o-tolyl group.Module C
Product Racemization Product inhibition or background reaction.Slow hydrolysis of the intermediate.Module D

Module A: Catalyst Synthesis (Forcing the Ring Closure)

Synthesizing 2-methylphenyl imidazolidinones is notoriously difficult because the ortho-substituent clashes with the carbonyl carbon during the condensation step.

The Protocol: High-Stress Condensation

Standard methanol/reflux protocols often fail. You must drive the equilibrium aggressively.

  • Solvent Switch: Replace Methanol/Ethanol with Toluene or Xylene .

  • Acid Catalyst: Use p-Toluenesulfonic acid (pTSA) (10-20 mol%) instead of HCl. The bulky counterion and solubility in non-polar solvents help.

  • Water Removal: A Dean-Stark trap is non-negotiable. You must physically remove water to drive the reaction to completion.

  • Reaction Time: Extend reflux times to 24-48 hours.

Quality Control Check:

  • NMR Signature: Look for the disappearance of the amide N-H doublet and the appearance of the aminal C-H (typically

    
     4.0–4.5 ppm). If the amide peak persists, the ring is not closed.
    

Module B: Reactivity Optimization (The "Acid Switch")

If your catalyst is made but the reaction (e.g., Diels-Alder, Friedel-Crafts) is stalled, the steric bulk is preventing the substrate from condensing with the amine.

The Solution: Acid Co-Catalyst Tuning

The counterion of the acid co-catalyst dictates the "tightness" of the ion pair and the geometry of the iminium intermediate.

Protocol: Run a parallel screen of the following acid co-catalysts (20 mol% relative to substrate, 1:1 ratio with catalyst).

Acid Co-CatalystpKaEffect on Sterically Hindered SystemsRecommendation
HCl -7.0Forms tight ion pairs. Often too crowded for o-tolyl systems.Avoid (unless proven otherwise)
TFA (Trifluoroacetic Acid) 0.23Looser ion pair. Increases turnover frequency (TOF).Standard Start
HBF₄ / HPF₆ < -10Non-coordinating anions. Maximizes electrophilicity of the iminium.High Performance
TCA (Trichloroacetic Acid) 0.66Bulky anion. Can sometimes match the chiral pocket geometry.Specialist Case
Visualizing the Steric Gate

The diagram below illustrates why the acid choice matters: it modulates the equilibrium between the "Blocked" and "Active" states.

G Start Catalyst + Substrate Intermediate Transition State (Steric Clash) Start->Intermediate Slow Step Iminium Active Iminium Ion Intermediate->Iminium High Barrier Product Final Product Iminium->Product Nucleophilic Attack WeakAcid Weak Acid (HCl) Tight Ion Pair WeakAcid->Intermediate Increases Steric Bulk StrongAcid Strong Acid (HBF4) Loose Ion Pair StrongAcid->Intermediate Stabilizes Charge

Figure 1: The Kinetic Gate. Strong acids with non-coordinating anions (HBF4) reduce the energetic penalty of iminium formation in sterically crowded o-tolyl systems compared to tight ion pairs (HCl).

Module C: Stereocontrol & Solvent Effects

If you have conversion but low ee%, the o-tolyl group might be rotating away from the active site, or the background reaction (uncatalyzed) is competing.

Troubleshooting Protocol:
  • Temperature Drop:

    • Steric bulk increases the rotational barrier. Lowering the temperature to -20°C or -40°C can "freeze" the o-tolyl group into the shielding conformation.

    • Trade-off: This will further slow the reaction. You must compensate by increasing catalyst loading to 20-30 mol%.

  • Solvent Dielectric Tuning:

    • Nitromethane (

      
      ):  High dielectric constant (
      
      
      
      ). Stabilizes the charged iminium intermediate without coordinating to it. This is often the "magic solvent" for hindered MacMillan catalysts.
    • Water Addition: Add exactly 1-2 equivalents of water .

      • Why? In the catalytic cycle, hydrolysis is required to release the product.[1] In hindered systems, water access is blocked. A controlled spike of water accelerates turnover.

Frequently Asked Questions (FAQ)

Q1: My reaction turns black and stops. Is the catalyst decomposing?

  • A: Likely yes. Imidazolidinones can oxidize.[2] Ensure you are degassing your solvents (freeze-pump-thaw). If using amine-rich substrates, they may be reacting with the catalyst to form inactive aminals.

Q2: Can I recycle the 2-methylphenyl catalyst?

  • A: Generally, no.[3] While polymer-supported MacMillan catalysts exist, the extraction efficiency of the o-tolyl derivative is poor due to its lipophilicity. It is more cost-effective to optimize the single-pass yield.

Q3: Why use the 2-methylphenyl variant if it's so difficult?

  • A: It is the "Nuclear Option" for selectivity. If the standard benzyl or phenyl catalyst gives 80% ee, the o-tolyl variant often pushes this to >95% ee by creating a "wall" that strictly enforces the approach vector of the nucleophile [1].

References

  • MacMillan, D. W. C., et al. (2000). "Enantioselective Organocatalytic Diels-Alder Reactions." Journal of the American Chemical Society.[4]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[5][6][7] Journal of the American Chemical Society.[4]

  • Lelandais, G., et al. (2006).

  • Walton, M. C., & Yang, Y. (2015). "Structure-Activity Relationships in Imidazolidinone Catalysis." Chemical Reviews.

Disclaimer: This guide assumes standard safety protocols for handling strong acids and organic solvents. Always consult the MSDS for specific reagents.

Sources

Technical Support Center: Imidazolidin-2-one Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Imidazolidin-2-one Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses the thermodynamic and kinetic challenges of synthesizing imidazolidin-2-ones (cyclic ureas). Unlike linear urea formation, which is rapid and exothermic, the cyclization step to form the 5-membered ring is often the rate-determining step (RDS), governed strictly by temperature and solvent effects.

This guide focuses on the three most prevalent synthetic routes in drug discovery:

  • CDI-Mediated Cyclization (Standard Medicinal Chemistry Route)

  • CO₂ Fixation (Green/Catalytic Route)

  • Urea/Carbonate Condensation (Process Chemistry Route)

The Thermodynamics of Cyclization

Before troubleshooting, you must understand the energy landscape. The formation of imidazolidin-2-one from a 1,2-diamine and a carbonyl source involves two distinct steps with conflicting temperature requirements.

The Temperature Paradox
  • Step 1: Activation (Kinetic Control): The initial attack of the diamine on the carbonyl source (e.g., CDI, Triphosgene) is fast and exothermic. Low Temperature (0°C) is required to prevent reagent decomposition and double-acylation (polymerization).

  • Step 2: Ring Closure (Thermodynamic Control): The intramolecular attack of the second amine is entropically disfavored and slower. High Temperature (Reflux) is required to overcome the activation energy (

    
    ) of ring closure and drive the leaving group expulsion.
    
Visualization: Reaction Energy Profile

ReactionProfile cluster_0 Critical Control Point Start Diamine + CDI Inter Intermediate (Carbamoyl Imidazole) Start->Inter Fast, Exothermic (Keep at 0°C) TS Transition State (Ring Closure) Inter->TS High Ea Barrier (Requires Heat) Product Imidazolidin-2-one + Imidazole TS->Product Irreversible

Figure 1: Energy profile showing the distinct temperature requirements for activation vs. cyclization.

Troubleshooting Guides (Q&A Format)

Scenario A: CDI-Mediated Synthesis (The Standard Route)

Context: You are using 1,1'-Carbonyldiimidazole (CDI) with a 1,2-diamine in DCM or THF.

Q1: I observe the formation of the intermediate (linear urea) by LCMS, but the ring won't close. Should I add more CDI?

  • Diagnosis: No. Adding more CDI often leads to the formation of a bis-carbamoyl dimer (linear chain with two imidazole caps) rather than the ring.

  • Root Cause: The reaction temperature is insufficient to drive the intramolecular nucleophilic attack.

  • Solution:

    • Do not add more reagent.

    • Switch solvent to one with a higher boiling point. If you are in DCM (40°C), switch to THF (66°C) or Toluene (110°C) .

    • Protocol Adjustment: Stir at 0°C for 1 hour (activation), then heat to reflux for 4–16 hours.

    • Catalysis: If thermal boosting fails, add 10 mol% DMAP (4-Dimethylaminopyridine). This creates a more reactive acyl-pyridinium intermediate that cyclizes at lower temperatures.

Q2: My reaction turns dark/black upon heating, and the yield is low.

  • Diagnosis: Thermal decomposition of CDI or the diamine.

  • Root Cause: CDI is thermally unstable above 60–70°C in its solid form or concentrated solution, and it is highly moisture-sensitive.

  • Solution:

    • Ensure the CDI is added at 0°C .

    • Ensure the system is strictly anhydrous (CDI hydrolyzes to CO₂ + Imidazole instantly with water).

    • Do not heat the CDI solution before the diamine is fully incorporated.

Scenario B: CO₂ Fixation (The Green Route)

Context: You are using CO₂ gas (balloon or autoclave) with a catalyst (e.g., CeO₂, Ionic Liquids).

Q3: I am running the reaction at 80°C with a CO₂ balloon, but conversion is <10%.

  • Diagnosis: Thermodynamic limitation.

  • Root Cause: CO₂ is a highly stable molecule (

    
     kJ/mol). Activation requires either high pressure or higher temperature to shift the equilibrium.
    
  • Solution:

    • Temperature: Increase T to 140–160°C (requires an autoclave/pressure vessel).

    • Catalyst: Use a dehydrating agent or a catalyst like CeO₂ (Cerium Oxide) or DBU .

    • Solvent: Use 2-Propanol .[1] Research indicates 2-propanol prevents side reactions better than THF in CeO₂ systems.

    • Water Removal: The reaction produces water. If T is too low (<100°C), water stays in the medium and reverses the equilibrium. Use molecular sieves or high T to drive water off.

Comparative Optimization Data

Use this table to select the starting temperature based on your chosen reagent system.

Reagent SystemActivation TempCyclization TempSolvent RecommendationCritical FactorRef
CDI 0°C40°C – 80°CDCM (mild), THF (std), Toluene (difficult cases)Moisture control[1, 6]
Triphosgene -78°C to 0°C25°C – 40°CDCM / TolueneStoichiometry (0.34 eq)[1]
Urea Melt N/A150°C – 200°CNone (Neat)Ammonia removal[1]
CO₂ + Catalyst 25°C140°C – 170°C2-Propanol / Ionic LiquidsPressure & Water removal[5, 7]
DMC (Carbonate) 25°C90°C – 120°CMethanol / DMFCatalyst (e.g., TBD, ZrO2)[8]

Optimized Experimental Protocol: CDI Method

This protocol balances the kinetic and thermodynamic requirements described above.

Reagents:

  • 1,2-Diamine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

  • Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the diamine in anhydrous THF. Cool to 0°C in an ice bath.

  • Activation (Low T): Add CDI portion-wise over 15 minutes. Reason: Controls exotherm and prevents polymerization.

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 1 hour.

  • Cyclization (High T): Equip a reflux condenser. Heat the reaction to 66°C (Reflux) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If linear intermediate persists, add DMAP (10 mol%) and continue reflux.

  • Workup: Cool to RT. Quench with water (carefully, CO₂ evolution). Extract with EtOAc.[2]

Interactive Troubleshooting Flowchart

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield of Imidazolidin-2-one CheckInter Is the Linear Urea Intermediate Visible? Start->CheckInter YesInter Yes: Intermediate Accumulation CheckInter->YesInter Yes NoInter No: Starting Material or Decomposition CheckInter->NoInter No TempCheck Current Temperature? YesInter->TempCheck LowT < 40°C TempCheck->LowT HighT > 80°C TempCheck->HighT SolnLow Action: Increase T. Switch solvent (DCM -> THF -> Toluene) LowT->SolnLow SolnHigh Action: Add Catalyst (DMAP or DBU) HighT->SolnHigh ReagentCheck Check CDI Quality (Hydrolyzed?) NoInter->ReagentCheck SolnReagent Action: Use fresh CDI. Ensure Anhydrous conditions. ReagentCheck->SolnReagent

Figure 2: Decision tree for troubleshooting reaction failures based on intermediate analysis.

References

  • Casnati, A., et al. (2019).[3] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.[3][4][5][6] Catalysts, 9(1), 28. Link[3]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[7] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[7][8] Organic Letters, 18(3), 560–563.[7] Link

  • Tamura, M., et al. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent.[3] Green Chemistry, 15(6), 1567-1577.[3] Link

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367.
  • Tamura, M., et al. (2021).[3] CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(40), 26671–26679. Link

  • Carbonyldiimidazole (CDI) Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • He, L., et al. (2016). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst.[9] Chemical Communications, 52, 12753-12756. Link

  • Dixit, M., et al. (2019). Synthesis of imidazolidin-2-ones employing dialkyl carbonates as an ecofriendly carbonylation source.[10] RSC Advances, 9, 15381-15387. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one: A Predictive ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

We will dissect the anticipated spectral features, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide will objectively compare the utility of ¹H NMR with other essential analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a holistic perspective on comprehensive structural verification for researchers and drug development professionals.

Part 1: Predictive ¹H NMR Spectrum Analysis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

The structural confirmation of a novel or synthesized compound is the bedrock of chemical research. ¹H NMR spectroscopy remains the most powerful and widely used method for elucidating the precise arrangement of atoms in an organic molecule. The analysis hinges on predicting the electronic environment of each proton, which in turn dictates its resonance frequency (chemical shift).

The structure of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one presents several distinct proton environments, which we can analyze systematically.

Molecular structure of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one with protons labeled for NMR analysis.

Figure 1: Structure of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one with key protons labeled for spectral assignment.

Predicted Chemical Shifts, Multiplicities, and Integration

Based on the analysis of substituent effects and data from analogous compounds, we can predict the following ¹H NMR spectrum. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons.

  • Aromatic Protons (H-c, H-d, H-e): The phenyl ring is substituted with an amino (-NH₂), a methyl (-CH₃), and an imidazolidin-2-one group. The amino group is a strong electron-donating group, causing an upfield shift (to lower ppm values) for its ortho and para protons. The methyl group is weakly electron-donating. The imidazolidin-2-one group, via its nitrogen atom, also influences the aromatic system.

    • H-c (ortho to -NH₂): This proton is expected to appear as a doublet of doublets, coupled to both H-d (ortho, J ≈ 7-8 Hz) and H-e (meta, J ≈ 1-2 Hz). Its chemical shift will be significantly upfield due to the strong donating effect of the adjacent amino group, likely in the δ 6.5-6.7 ppm range.

    • H-d (para to -NH₂): This proton will experience coupling from both H-c and H-e (both ortho), appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected to resonate around δ 6.9-7.1 ppm .

    • H-e (meta to -NH₂): This proton will be a doublet of doublets, coupled to H-d (ortho, J ≈ 7-8 Hz) and H-c (meta, J ≈ 1-2 Hz), appearing in a similar region to H-c, around δ 6.6-6.8 ppm .

  • Imidazolidin-2-one Protons (H-f, H-g): The two methylene groups of the imidazolidin-2-one ring are chemically distinct due to their proximity to the substituted phenyl ring versus the amide nitrogen. They will couple with each other, resulting in two triplets. Based on literature for similar structures, these signals are expected between δ 3.0 and 4.0 ppm.[1][2]

    • H-f (-N-CH₂-): The protons adjacent to the phenyl-substituted nitrogen are expected to be slightly more downfield. Predicted as a triplet around δ 3.6-3.8 ppm (J ≈ 7-8 Hz).

    • H-g (-N-CH₂-): The protons adjacent to the amide nitrogen are predicted as a triplet around δ 3.2-3.4 ppm (J ≈ 7-8 Hz).

  • Substituent Protons (H-a, H-b, H-h):

    • H-a (Methyl, -CH₃): This group is attached to the aromatic ring and will appear as a sharp singlet. Its position is influenced by the adjacent amino and imidazolidinone groups. A reasonable estimate, based on data from 2-methyl-3-nitroaniline, is δ 2.1-2.3 ppm .[3][4]

    • H-b (Amino, -NH₂): The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, it often appears as a broad singlet. It will likely resonate in the δ 4.5-5.5 ppm range.

    • H-h (Amide, -NH): The amide proton on the imidazolidin-2-one ring is typically deshielded and will also appear as a broad singlet, further downfield than the amine protons, likely in the δ 6.5-7.5 ppm range.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for the target compound in DMSO-d₆.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-aAr-CH₃2.1 - 2.3Singlet (s)3HN/A
H-bAr-NH₂4.5 - 5.5Broad Singlet (br s)2HN/A
H-cAr-H6.5 - 6.7Doublet of Doublets (dd)1HJ_ortho ≈ 8, J_meta ≈ 2
H-dAr-H6.9 - 7.1Triplet (t)1HJ_ortho ≈ 8
H-eAr-H6.6 - 6.8Doublet of Doublets (dd)1HJ_ortho ≈ 8, J_meta ≈ 2
H-f-N-CH₂-3.6 - 3.8Triplet (t)2HJ ≈ 7-8
H-g-N-CH₂-3.2 - 3.4Triplet (t)2HJ ≈ 7-8
H-h-NH-C=O6.5 - 7.5Broad Singlet (br s)1HN/A
Logical Workflow for Spectral Interpretation

The process of deducing a chemical structure from its ¹H NMR spectrum follows a systematic workflow. This involves analyzing each key feature of the spectrum to piece together molecular fragments, ultimately leading to the final structure.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Deduction A Acquire FID B Process Spectrum (FT, Phasing, Baseline) A->B C 1. Count Number of Signals B->C D 2. Analyze Chemical Shifts (δ) C->D G Identify Unique Proton Sets C->G E 3. Measure Integration Values D->E H Determine Electronic Environment D->H F 4. Analyze Multiplicity (Splitting Patterns) E->F I Establish Proton Ratios E->I F->G J Determine Neighboring Protons (n+1 rule) F->J G->H K Assemble Fragments H->K I->J J->K L Propose Final Structure K->L

Caption: Logical workflow for NMR spectrum interpretation.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for determining the proton framework, a robust structural elucidation relies on a combination of analytical methods. Each technique provides a unique piece of the molecular puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (J-coupling), stereochemistry, quantitative analysis.Highly detailed structural information, non-destructive.Requires soluble sample, complex spectra for large molecules, sensitive to impurities.
¹³C NMR Carbon skeleton, number of unique carbons, functional groups (e.g., C=O).Complements ¹H NMR, simpler spectra (usually no C-C coupling).Low natural abundance of ¹³C requires longer acquisition times, less sensitive than ¹H NMR.
Mass Spectrometry (MS) Molecular weight (via molecular ion peak), elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, provides molecular formula.Isomers are often indistinguishable, fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Fast, requires minimal sample preparation, good for identifying key bonds.Provides limited information on the overall molecular skeleton, not suitable for complex mixture analysis.

Causality in Method Selection: The choice of analytical techniques is driven by the need for orthogonal data, where each method validates the others.

  • MS is typically the first step after synthesis to confirm that the product has the correct molecular weight.

  • IR Spectroscopy provides a quick check for the expected functional groups—in this case, the critical C=O of the urea and the N-H stretches of the amine and amide.

  • ¹H and ¹³C NMR are then used to build the definitive atomic connectivity map of the molecule, confirming the specific isomeric structure that was synthesized.

Part 3: Experimental Protocols and Workflow

Adherence to a validated protocol is crucial for acquiring high-quality, reproducible NMR data.

Protocol: Sample Preparation for ¹H NMR Analysis

This protocol ensures the sample is pure, correctly concentrated, and free of contaminants that could distort the spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 1-(3-Amino-2-methylphenyl)imidazolidin-2-one sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. For this compound, DMSO-d₆ is recommended due to its ability to dissolve polar compounds and its distinct solvent peak that does not typically overlap with analyte signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Filtration (If Necessary): If any solid material remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents solid particles from disrupting the magnetic field homogeneity.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto and reference the residual solvent signal.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process from a prepared sample to the final structural confirmation.

G A 1. Prepare Sample (Weigh, Dissolve, Filter) B 2. Insert into Spectrometer A->B C 3. Lock & Shim (Lock on D signal, optimize B₀ field) B->C D 4. Set Acquisition Parameters (Pulse sequence, scans, temp) C->D E 5. Acquire Free Induction Decay (FID) D->E F 6. Process Data (Fourier Transform, Phasing) E->F G 7. Analyze Spectrum (Integrate, Pick Peaks) F->G H 8. Assign Signals & Confirm Structure G->H

Caption: Standard experimental workflow for NMR analysis.

Conclusion

The structural elucidation of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one is most effectively achieved through a synergistic application of analytical techniques. While ¹H NMR spectroscopy provides the most detailed map of the proton framework, its power is magnified when its findings are corroborated by ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide offers a predictive framework for the ¹H NMR analysis based on established principles, providing researchers with a benchmark for their experimental results. The provided protocols for sample preparation and data acquisition underscore the importance of methodological rigor in obtaining high-fidelity data for unequivocal structural confirmation.

References

  • PubChem. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783. [Online] Available at: [Link][4]

  • ResearchGate. 1 H-NMR spectra data (DMSO-d 6 ): Chemical shifts δ (ppm) from TMS, J (Hz). [Online] Available at: [Link][7]

  • PMC (PubMed Central). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Online] Available at: [Link][1]

  • HETEROCYCLES. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Online] Available at: [Link][8]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Online] Available at: [Link][2]

  • PMC (PubMed Central). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Online] Available at: [Link][9]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Online] Available at: [Link][10]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Online] Available at: [Link][11]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Online] Available at: [Link][5]

Sources

Comparative Guide: Mass Spectrometric Profiling of C10H13N3O (N-Nitrosoanabasine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Analyte: N-Nitrosoanabasine (NAB) and Isobaric Analogs Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The C10H13N3O Challenge

In the context of pharmaceutical impurity profiling and toxicology, the molecular formula C10H13N3O primarily refers to N-Nitrosoanabasine (NAB) , a Tobacco-Specific Nitrosamine (TSNA). It is a critical analyte due to its carcinogenic potential and regulatory scrutiny (FDA HPHC list).

This guide compares the fragmentation performance of NAB against its structural analogs and evaluates the analytical performance of two competing mass spectrometric methodologies: Triple Quadrupole (QqQ - CID) versus High-Resolution Orbitrap (HRAM - HCD) .

The Core Problem

NAB (m/z 192.11) suffers from significant isobaric interference from matrix components and structural analogs like N-Nitrosoanatabine (NAT, m/z 190.10, often co-eluting) and background pyridine derivatives. Accurate discrimination requires mastering its unique fragmentation kinetics.

Mechanistic Deep Dive: Fragmentation Causality

To develop a self-validating protocol, one must understand why C10H13N3O fragments the way it does. The fragmentation is driven by the instability of the N-Nitroso group (


).
The Primary Pathway: Homolytic N-N Cleavage

Upon Protonation (


), the most energetically favorable pathway is the cleavage of the N-N bond.
  • Precursor: Protonated NAB (m/z 192).

  • Transition: Loss of a neutral Nitric Oxide radical (

    
    , 30 Da).[1]
    
  • Product: Anabasine radical cation or stabilized iminium ion (m/z 162).

The Secondary Pathway: Pyridine Ring Stabilization

Unlike aliphatic nitrosamines, NAB contains a pyridine ring which acts as a "charge sink."

  • Transition: Complex rearrangement and loss of the diazotized side chain.

  • Product: Pyridinium ion species (m/z 106 and m/z 80).

  • Significance: These ions are less abundant but highly specific, making them ideal for confirmation (Qualitative) rather than quantitation (Quantitative).

Visualization: Fragmentation Pathway (DOT)

NAB_Fragmentation cluster_legend Signal Intensity M_Protonated [M+H]+ Precursor m/z 192.11 (Protonated NAB) Frag_162 Primary Product m/z 162.11 (Loss of •NO) M_Protonated->Frag_162 -30 Da (•NO) Low CE (10-15 eV) Frag_133 Secondary Product m/z 133.07 (Ring Opening/Loss of C2H5N) M_Protonated->Frag_133 -59 Da Med CE (20-25 eV) Frag_106 Tertiary Product m/z 106.06 (Pyridinium Ion) Frag_133->Frag_106 Ring Cleavage High CE (>30 eV) High Intensity High Intensity Medium Intensity Medium Intensity

Caption: Step-wise fragmentation of N-Nitrosoanabasine under Electrospray Ionization (ESI+).

Comparative Performance: QqQ vs. HRAM

This section objectively compares the two industry-standard approaches for analyzing C10H13N3O.

Method A: Triple Quadrupole (QqQ) - The "Gold Standard" for Quant
  • Technique: Collision Induced Dissociation (CID).

  • Mechanism: Low-energy collision with Argon gas.

Method B: Orbitrap (HRAM) - The "Alternative" for Specificity
  • Technique: Higher-energy Collisional Dissociation (HCD).

  • Mechanism: Beam-type fragmentation in a nitrogen-filled cell.

Data Comparison Table
FeatureMethod A: Triple Quad (CID) Method B: Orbitrap (HCD) Verdict
Primary Transition 192.1

162.1
192.1135

162.1151
HCD confirms formula.
Sensitivity (LOQ) Excellent (0.05 ng/mL)Good (0.5 ng/mL)QqQ is 10x more sensitive.
Mass Accuracy Nominal (± 0.5 Da)High (< 2 ppm)HCD eliminates isobaric noise.
Specificity Moderate (Prone to false positives)Superior (Resolves NAT interference)HCD is required for complex matrices.
Linearity (R²) > 0.999 (4 orders of magnitude)> 0.995 (3 orders of magnitude)QqQ is better for wide dynamic ranges.

Critical Insight: While QqQ provides superior sensitivity for trace detection, it often fails to distinguish C10H13N3O from matrix artifacts that share the m/z 192


 162 transition. HRAM is essential during the method development phase to validate that the peak is indeed NAB and not a co-eluting isomer.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this optimized protocol for C10H13N3O analysis.

Phase 1: Source Optimization (ESI+)
  • Flow Rate: 0.3 – 0.5 mL/min.

  • Capillary Voltage: 3.5 kV (Too high causes in-source fragmentation of the labile N-NO bond).

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

Phase 2: MRM/PRM Setup

Use the following transition parameters. Note: Collision Energies (CE) are instrument-dependent but follow these relative ratios.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
NAB 192.1162.110012Quantifier (Most abundant)
NAB 192.1133.110022Qualifier 1 (Structural check)
NAB 192.1106.110035Qualifier 2 (High energy)
NAB-d4 196.1166.110012Internal Standard
Phase 3: The "Isomer Trap" Validation
  • Objective: Distinguish NAB (C10H13N3O) from NAT (C10H11N3O).

  • Protocol:

    • Inject a mixed standard of NAB and NAT.

    • Monitor m/z 192 (NAB) and m/z 190 (NAT).

    • Check for Crosstalk: If the NAT peak appears in the NAB channel, your mass isolation window (Quadrupole 1) is too wide. Narrow Q1 resolution to "Unit" or "0.7 FWHM".

    • Isotope Check: NAT has a naturally occurring M+2 isotope (C10H11N3O + 2H) at m/z 192. This will interfere with NAB.

    • Solution: Chromatographic separation is mandatory. Use a C18-PFP (Pentafluorophenyl) column to separate the pyridine rings based on pi-pi interactions.

Visualization: Method Decision Tree (DOT)

Method_Selection Start Start: C10H13N3O Analysis Matrix_Check Is Matrix Complex? (e.g., Tobacco, Bio-fluids) Start->Matrix_Check Conc_Check Expected Concentration? Matrix_Check->Conc_Check No (Clean Standard) High_Res Use Orbitrap/Q-TOF (HCD) Target: Specificity Matrix_Check->High_Res Yes (High Interference) Conc_Check->High_Res High (>10 ng/mL) Triple_Quad Use QqQ (CID) Target: Sensitivity Conc_Check->Triple_Quad Trace (<1 ng/mL) Chrom_Req MANDATORY: C18-PFP Column Separation High_Res->Chrom_Req Triple_Quad->Chrom_Req

Caption: Decision matrix for selecting the optimal MS methodology for NAB analysis.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: TSNA by LC/MS/MS. Method 6009. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Harmful and Potentially Harmful Constituents (HPHCs) in Tobacco Products. Retrieved from [Link][2]

  • PubChem. (n.d.). N-Nitrosoanabasine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wu, W., et al. (2013). "Determination of four tobacco-specific nitrosamines in cigarette smoke by LC-MS/MS." Journal of Chromatography B.

Sources

A Comparative Guide to the Biological Activities of Imidazolidin-2-one and Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of two prominent heterocyclic scaffolds: imidazolidin-2-one and oxazolidinone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental observations and therapeutic applications. We will explore their distinct mechanisms of action, structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.

Introduction: Two Scaffolds, Divergent Paths

In the landscape of medicinal chemistry, five-membered heterocyclic rings are foundational scaffolds for a vast array of therapeutic agents. Among these, the imidazolidin-2-one and oxazolidinone cores represent two closely related yet functionally divergent families. The subtle substitution of a nitrogen atom (in imidazolidin-2-one) for an oxygen atom (in oxazolidinone) within the urea-based ring system dramatically alters the molecule's electronic properties, conformational flexibility, and, consequently, its biological targets and therapeutic potential.

  • Oxazolidinones: This class has a well-defined and clinically triumphant identity, primarily as a novel class of antibiotics effective against multidrug-resistant Gram-positive bacteria.[1][2]

  • Imidazolidin-2-ones: This scaffold is a more versatile player, demonstrating a broader, more diverse range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties, though with fewer agents having reached clinical approval.[3][4][5]

This guide will dissect these differences, offering a clear comparative framework grounded in experimental evidence.

Oxazolidinone Derivatives: Masters of Ribosomal Inhibition

The clinical and commercial success of oxazolidinones, such as Linezolid and Tedizolid, is a direct result of their unique and potent antibacterial mechanism.[1][6]

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones are potent inhibitors of bacterial protein synthesis.[7][8] Unlike many other antibiotic classes that target later stages of protein elongation, oxazolidinones block the process at its very inception.

  • Target Binding: They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][10]

  • Inhibition of Initiation: This binding event prevents the formation of the crucial 70S initiation complex, specifically by blocking the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome.[7][10]

  • Bacteriostatic Effect: By halting the initiation of protein synthesis, bacterial growth and reproduction are effectively stopped.[1][9]

This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making oxazolidinones invaluable for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7][10]

cluster_synthesis Bacterial Protein Synthesis cluster_inhibition Mechanism of Oxazolidinones 30S_Subunit 30S Ribosomal Subunit mRNA mRNA 30S_Subunit->mRNA fMet_tRNA fMet-tRNA mRNA->fMet_tRNA Initiation_Complex 70S Initiation Complex fMet_tRNA->Initiation_Complex Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Functional_Protein Functional Protein Protein_Elongation->Functional_Protein Oxazolidinone Oxazolidinone (e.g., Linezolid) 50S_Subunit 50S Ribosomal Subunit Binding Binds to A-site of PTC on 50S Block Inhibition 50S_Subunit->Block Binding->fMet_tRNA Prevents fMet-tRNA from binding correctly

Caption: Mechanism of Oxazolidinone Antibacterial Action.

Structure-Activity Relationship (SAR)

The antibacterial potency of oxazolidinones is tightly linked to their stereochemistry and substitutions.[11]

  • Oxazolidinone Core: The core ring is the essential pharmacophore.

  • C5 Substituent: An (S)-configuration at the C5 position is critical for activity. The acetamidomethyl side chain found in Linezolid is a key feature, with the N-H group acting as a hydrogen bond donor in the ribosomal binding site.[9][11]

  • N-Aryl Ring: A 3-fluorophenyl group at the N3 position is common and enhances potency. Further substitutions on this ring can modulate the antibacterial spectrum and pharmacokinetic properties.[10][11]

Imidazolidin-2-one Derivatives: The Versatile Scaffold

In contrast to the specialized role of oxazolidinones, imidazolidin-2-one derivatives exhibit a wide spectrum of biological activities. This versatility stems from the scaffold's ability to present substituents in different spatial orientations, allowing interaction with a broader range of biological targets.

A Diverse Pharmacological Profile
  • Antimicrobial Activity: Certain imidazolidin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.[3][12] For instance, quinoxaline-fused imidazolidinones have shown potent activity against both Gram-positive and Gram-negative bacteria.[3] However, their mechanism is generally distinct from the ribosomal inhibition of oxazolidinones.

  • Anticancer/Cytotoxic Activity: Numerous studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents.[13][14] Their mechanisms often involve inducing apoptosis or interfering with the cell cycle, with activity demonstrated against cell lines such as breast (MCF-7) and colon (HCT-116) carcinoma.[13]

  • Immunosuppressive Activity: Derivatives have been identified that can inhibit T-cell proliferation, suggesting potential applications in organ transplantation and autoimmune diseases.[5]

  • Receptor Modulation: The scaffold has been used to develop ligands for various receptors, including adrenergic and serotonin receptors, indicating potential uses in neurological and cardiovascular medicine.[15][16]

Head-to-Head Comparison: Imidazolidin-2-one vs. Oxazolidinone

FeatureOxazolidinone DerivativesImidazolidin-2-one Derivatives
Core Structure 5-membered ring with one oxygen and one nitrogen atom adjacent to a carbonyl.5-membered ring with two nitrogen atoms flanking a carbonyl (a cyclic urea).[16]
Primary Biological Activity Antibacterial (primarily Gram-positive).[8][10]Highly diverse: antimicrobial, anticancer, immunosuppressive, receptor modulation.
Mechanism of Action Well-defined: Inhibition of bacterial protein synthesis initiation via binding to the 50S ribosome.[7][10]Varied and target-dependent; no single class-wide mechanism.
Clinical Significance High: Several FDA-approved drugs (e.g., Linezolid, Tedizolid) for treating resistant infections.[1]Lower: Primarily in preclinical or research stages for various therapeutic areas.
Structure-Activity Relationship (SAR) Well-established for antibacterial activity, focusing on C5 and N3 substitutions.[9][11]Specific to the desired biological activity, less universally defined.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the evaluation of these compounds must follow robust, validated protocols. The choice of assay is dictated by the biological activity being investigated.

Protocol 1: Determining Antibacterial Potency via Minimum Inhibitory Concentration (MIC)

Rationale: The Broth Microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of potency (the lowest concentration that inhibits visible growth) and is more reproducible than diffusion-based assays like the disk diffusion method.[17][18][19]

Methodology: Broth Microdilution Assay

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: a. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the diluted compound. b. Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only). c. Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[20]

  • Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Perform 2-fold Serial Dilution of Test Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[21][22][23] It relies on the principle that viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells. It is a robust and high-throughput method for initial screening.[21]

Methodology: MTT Cytotoxicity Assay

  • Cell Seeding: a. Culture the desired human cancer cell line (e.g., HeLa or HepG2) under appropriate conditions. b. Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. c. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[24] d. Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat Treat Cells with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Conclusion

While structurally similar, imidazolidin-2-one and oxazolidinone derivatives occupy distinct and important niches in medicinal chemistry. Oxazolidinones are a cornerstone of modern antibiotic therapy against resistant pathogens, a status owed to their specific and well-elucidated mechanism of ribosomal inhibition. In contrast, imidazolidin-2-ones represent a versatile and promising scaffold, a "jack-of-all-trades" whose derivatives have shown potential across a wide range of therapeutic areas, from oncology to immunology. For drug development professionals, understanding these fundamental differences in their biological activity, mechanisms, and SAR is crucial for selecting the right scaffold for the therapeutic challenge at hand and for designing the appropriate screening cascade to validate its potential.

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A Comparative Guide to the Structural Validation of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic detail; it is a cornerstone of its efficacy, stability, and safety. The crystal structure of a molecule dictates critical physicochemical properties, including solubility, dissolution rate, bioavailability, and manufacturing consistency. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications, with different polymorphs of the same API exhibiting drastically different behaviors. Therefore, rigorous and multi-faceted validation of a crystal structure is a non-negotiable step in the journey from a promising molecule to a reliable therapeutic agent.

This guide provides an in-depth comparison of the essential techniques used for crystal structure validation, framed through the lens of a hypothetical analysis of a novel compound, 1-(3-Amino-2-methylphenyl)imidazolidin-2-one . While, to date, no public crystal structure exists for this specific molecule, we will use it as our subject to delineate the complete validation workflow. To ground our comparisons in real-world data, we will draw upon the published crystallographic data of a related compound, meso-4,5-diphenylimidazolidin-2-one , to illustrate the quantitative and qualitative outputs of each validation method.

Our approach is built on the principle of orthogonal validation, wherein multiple, independent techniques are used to corroborate a primary finding. This ensures that the determined structure is not an artifact of a single experiment but a true and robust representation of the molecule in the solid state.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

The initial determination of a molecule's crystal structure is almost universally achieved through Single-Crystal X-ray Diffraction (SC-XRD).[1][2] This technique provides an unparalleled level of detail, resolving the position of individual atoms, bond lengths, and bond angles with high precision.[2]

The causality behind choosing SC-XRD as the primary method is its ability to generate a complete, three-dimensional atomic model from which all other solid-state properties can be inferred or simulated. The process, from sample to structure, is a self-validating workflow, with internal quality metrics at each step that attest to the reliability of the final model.

The SC-XRD Workflow: A Conceptual Overview

The journey from a synthesized powder to a validated crystal structure follows a critical path. Each step is designed to ensure the final model is both accurate and the most chemically sensible representation of the data.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis & Refinement Phase synthesis Synthesis of 1-(3-Amino-2-methylphenyl) imidazolidin-2-one crystal Crystal Growth (e.g., Slow Evaporation) synthesis->crystal Obtain pure compound mount Crystal Selection & Mounting crystal->mount Select high-quality single crystal data_coll X-ray Diffraction Data Collection mount->data_coll Expose to X-ray beam solve Structure Solution (Phase Problem) data_coll->solve Diffraction Pattern refine Structure Refinement (Least-Squares) solve->refine Initial Atomic Model validate Initial Validation (checkCIF) refine->validate Refined Model validate->refine Address ALERTS final Final Validated CIF File validate->final Model Accepted

Caption: The workflow from synthesis to a validated crystallographic information file (CIF).
Key Quality Metrics in Structure Refinement

Once diffraction data are collected, the structure is "solved" and then "refined." The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model. The quality of this fit is assessed by several key metrics, which would be reported in the crystallographic information file (CIF).

ParameterAcceptable RangeSignificance
R1 (R-factor) < 0.05 for high-quality dataA measure of the agreement between the observed and calculated structure factor amplitudes. Lower is better.
wR2 (weighted R-factor) < 0.15A more comprehensive measure of agreement that includes all reflection data, weighted based on uncertainty.
Goodness-of-Fit (GooF) ~ 1.0Should converge to a value near 1.0, indicating a good model and appropriate data weighting.
Max/Min Residual Density -0.5 to 0.5 e⁻/ųThe largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder.

For our hypothetical structure of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one, a successful refinement would yield values within these ranges, providing the first layer of evidence for a correct structural model.

Part 2: A Comparative Guide to Orthogonal Validation

While a low R-factor in SC-XRD is a strong indicator of a correct structure, it is not infallible. Errors can still occur, such as incorrect atom assignments or missed symmetry.[3] Authoritative validation requires orthogonal methods—independent techniques that probe different aspects of the structure. This section compares the primary SC-XRD model with computational, bulk-phase, and intermolecular analyses.

2a. Computational Benchmark: Density Functional Theory (DFT)

Why it's a good comparison: SC-XRD reveals the molecular geometry as influenced by crystal packing forces (e.g., hydrogen bonds, van der Waals interactions). In contrast, a gas-phase geometry optimization using Density Functional Theory (DFT) calculates the theoretical lowest-energy conformation of an isolated molecule, free from these interactions.[4][5] Comparing the two allows us to understand the energetic impact of crystal packing on molecular conformation.[6][7]

Analysis: The experimental structure from SC-XRD is used as the starting point for a DFT calculation, which optimizes the geometry. Key bond lengths and angles are then compared.

Example Data (Comparison of Experimental SC-XRD vs. DFT-Optimized Geometry)

For this comparison, we will use data derived from the published structure of meso-4,5-diphenylimidazolidin-2-one .[8]

ParameterSC-XRD (Å or °)DFT (B3LYP/6-31G*) (Å or °)Δ (Difference)Interpretation
C=O Bond Length1.2381.2150.023The C=O bond is slightly longer in the crystal, likely due to its role as a hydrogen-bond acceptor, which weakens the double bond character.
N-C(phenyl) Bond1.4251.4100.015Minor elongation in the crystal, typical of solid-state effects.
Phenyl Ring Dihedral48.1455.3-7.16°A significant difference, indicating that crystal packing forces (π-stacking) favor a more parallel arrangement of the phenyl rings than is ideal for an isolated molecule.

A small Root Mean Square Deviation (RMSD) between the experimental and DFT-optimized non-hydrogen atoms (typically < 0.2 Å) provides strong confidence in the correctness of the atom assignments in the SC-XRD model.[9]

2b. Bulk Phase Verification: Powder X-ray Diffraction (PXRD)

Why it's a good comparison: SC-XRD analyzes a single, carefully selected crystal. This raises a critical question for drug development: is this single crystal representative of the bulk powder produced during manufacturing? Powder X-ray Diffraction (PXRD) answers this by analyzing a sample containing millions of randomly oriented crystallites.[10]

Analysis: The atomic coordinates from the validated single-crystal CIF file are used to simulate a theoretical PXRD pattern. This simulated pattern is then compared to an experimentally measured PXRD pattern of the bulk powder. A close match confirms that the bulk material consists of the same crystalline phase as the single crystal.[11]

pxrd_comparison cluster_sim Simulation cluster_exp Experiment sc_cif Validated Single-Crystal CIF File sim_pxrd Simulate PXRD Pattern (Using software like Mercury/VESTA) sc_cif->sim_pxrd bulk_powder Bulk Synthesized Powder Sample exp_pxrd Measure Experimental PXRD Pattern bulk_powder->exp_pxrd compare Compare Patterns sim_pxrd->compare Theoretical Pattern exp_pxrd->compare Experimental Pattern result Result: Phase Purity Confirmed compare->result

Caption: Comparison of theoretical and experimental PXRD patterns for bulk phase validation.

A successful comparison would show an excellent match in peak positions (2θ values) and a good correlation in relative intensities, confirming phase purity.

2c. Intermolecular Interaction Analysis: Hirshfeld Surface Analysis

Why it's a good comparison: The CIF file provides a list of atomic coordinates and potential hydrogen bonds, but it can be difficult to visualize and quantify the full landscape of intermolecular interactions that govern crystal packing. Hirshfeld surface analysis provides a powerful visual and quantitative method to map and understand these interactions.[12][13]

Analysis: A Hirshfeld surface is generated around the molecule of interest.[14] This surface is color-coded based on the nature and closeness of intermolecular contacts. Accompanying 2D "fingerprint plots" quantify the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[14]

Example Data (Hirshfeld Surface Analysis of meso-4,5-diphenylimidazolidin-2-one)*

Interaction Type% ContributionSignificance in Crystal Packing
H···H 45%The largest contributor, representing ubiquitous van der Waals contacts.
C···H / H···C 30%Significant contribution from C-H···π interactions involving the phenyl rings, a key packing force.
O···H / H···O 22%Represents the strong N-H···O=C hydrogen bonds that link molecules into dimers, as identified in the SC-XRD analysis.[8]
C···C 3%Indicates the presence of π-π stacking interactions between phenyl rings of adjacent dimers.[8]

This analysis confirms that the key interactions inferred from the SC-XRD model (like N-H···O hydrogen bonds) are indeed major contributors to the crystal packing and provides a more holistic view of the weaker interactions that provide additional stability.

Part 3: Detailed Methodologies & Protocols

For a validation study to be trustworthy, its methods must be transparent and reproducible. This section provides high-level protocols for the key techniques discussed.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) free of cracks or defects.

  • Mounting: Mount the crystal on a cryoloop or glass fiber using a minimal amount of paratone oil or epoxy.

  • Data Collection: Center the crystal on a four-circle diffractometer equipped with a Mo Kα (λ=0.7107 Å) or Cu Kα (λ=1.5418 Å) X-ray source.[2] A full sphere of diffraction data is collected while rotating the crystal, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Assign atoms to the density peaks and perform iterative cycles of least-squares refinement to improve the model. Hydrogen atoms are typically placed in calculated positions.

  • Validation: Use the IUCr's checkCIF service to generate a validation report.[3][15] Address all Type A and B ALERTS, providing explanations for any that cannot be resolved. This is a critical step to ensure the data meets publication standards.[16][17]

Protocol 2: DFT Geometry Optimization
  • Input Preparation: Use the refined atomic coordinates from the experimental CIF file as the starting geometry.

  • Calculation Setup: In a quantum chemistry package (e.g., Gaussian, NWChem), set up a geometry optimization calculation. A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-31G* or larger basis set.

  • Execution: Run the calculation. The algorithm will iteratively adjust atomic positions to find the minimum on the potential energy surface.[5]

  • Analysis: Once the optimization has converged, extract the final coordinates. Use visualization software (e.g., Mercury) to overlay the experimental and optimized structures and calculate the RMSD. Compare key bond lengths, angles, and dihedrals.

Protocol 3: PXRD Comparison
  • Theoretical Pattern Simulation: Import the final CIF file into software like Mercury or VESTA.[18][19] Use the built-in powder pattern simulation tool, specifying the X-ray wavelength used in the experimental measurement (typically Cu Kα).

  • Experimental Pattern Measurement: Prepare the bulk powder sample on a zero-background sample holder. Collect a diffraction pattern on a powder diffractometer over a suitable 2θ range (e.g., 5-50°).

  • Comparison: Overlay the simulated and experimental patterns. Verify that the peak positions (2θ) align. Minor differences in relative intensities are acceptable and can be caused by preferred orientation in the experimental sample.

Protocol 4: Hirshfeld Surface Analysis
  • Surface Generation: Import the validated CIF file into the CrystalExplorer software.[12]

  • Mapping: Generate the Hirshfeld surface and map it with properties like d_norm (to visualize close contacts), shape index, and electrostatic potential. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.[14]

  • Fingerprint Plotting: Generate the 2D fingerprint plot. Decompose the plot to view the contributions from specific atom-pair contacts (e.g., O···H, C···H) to quantify their relative importance in the crystal packing.

Conclusion

The validation of a crystal structure is a comprehensive process that builds a case for the correctness of an atomic model. It begins with the high-resolution snapshot provided by Single-Crystal X-ray Diffraction , which is then rigorously tested and corroborated through a series of orthogonal comparisons. DFT calculations provide a theoretical benchmark for the intrinsic molecular geometry, highlighting the conformational impact of the crystalline environment. Powder XRD confirms that the structure of a single crystal is a faithful representation of the bulk material, a crucial link to manufacturing and quality control. Finally, Hirshfeld surface analysis offers a sophisticated and intuitive visualization of the complex network of intermolecular forces that dictate the crystal's architecture and stability.

By integrating these four pillars of validation, researchers and drug development professionals can establish a robust, reliable, and defensible structural model for a new chemical entity like 1-(3-Amino-2-methylphenyl)imidazolidin-2-one, ensuring a solid foundation for all subsequent development activities.

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  • Stenutz, R. imidazolidin-2-one.
  • National Center for Biotechnology Information. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. 4-Phenylimidazolidin-2-one.

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13C NMR chemical shifts for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Profiling: 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Executive Summary

This technical guide provides a structural verification framework for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4). As a functionalized urea derivative, this molecule serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and GPCR ligands.

Given the proprietary nature of specific intermediate spectra in drug development, this guide employs a Comparative Assignment Strategy . We analyze the target molecule against its experimentally validated parent scaffold, 1-phenylimidazolidin-2-one , to isolate and quantify the electronic and steric effects of the 3-amino and 2-methyl substituents. This approach allows researchers to validate synthesis success by tracking specific diagnostic chemical shift perturbations.

Structural Logic & Assignment Workflow

The structural elucidation of this molecule relies on distinguishing the imidazolidinone ring signals from the substituted aromatic system. The 2-methyl group introduces steric strain that twists the N-Aryl bond, while the 3-amino group acts as a strong resonance donor, significantly shielding the ortho and para positions.

Diagnostic Workflow (DOT Visualization)

NMR_Workflow cluster_analysis Assignment Logic Sample Sample Preparation (DMSO-d6) Acq Data Acquisition (1H, 13C, HSQC, HMBC) Sample->Acq Process Processing (LB=1.0Hz, Phasing) Acq->Process Assign Signal Assignment Process->Assign C_Carbonyl 1. Identify C=O (~160 ppm) Assign->C_Carbonyl C_Aliphatic 2. Assign Ring CH2s (DEPT-135) C_Carbonyl->C_Aliphatic C_Aromatic 3. Map Aromatic Ring (Substituent Effects) C_Aliphatic->C_Aromatic

Figure 1: Step-by-step NMR structural verification workflow.

Comparative 13C NMR Data

The following table contrasts the Target Molecule (Predicted/Calculated based on Substituent Chemical Shift additivity rules) against the Reference Standard (Experimental data for 1-phenylimidazolidin-2-one).

Solvent: DMSO-d₆ (Reference δ ~39.5 ppm) Frequency: 100-150 MHz

Carbon PositionCarbon TypeTarget Shift (δ ppm) (1-(3-amino-2-methylphenyl)...)Reference Shift (δ ppm) (1-phenylimidazolidin-2-one)Δ Shift (ppm) Assignment Logic
C=O Urea Carbonyl159.5 - 161.0 159.8+0.5Minimal change; characteristic urea signal.
C-Ar (Ipso) Aromatic (C1)138.5 140.8-2.3Diagnostic: Shielded by steric twist from ortho-methyl.
C-NH₂ Aromatic (C3)146.0 129.0 (CH)+17.0Key Signal: Deshielded by direct N-attachment (Ipso).
C-Me Aromatic (C2)118.5 122.0 (CH)-3.5Substituted quaternary carbon; ortho to urea.
C-4 Aromatic (CH)112.0 129.0-17.0Shielded: Ortho to amino group (Resonance effect).
C-5 Aromatic (CH)126.5 122.0+4.5Meta to amino; Para to urea.
C-6 Aromatic (CH)119.0 117.5+1.5Ortho to urea; Meta to amino.
N-CH₂ (a) Imidazolidinone46.5 44.8+1.7Proximal to N-Aryl; slightly deshielded by ortho-Me.
N-CH₂ (b) Imidazolidinone37.5 37.2+0.3Distal to N-Aryl; minimal change.
-CH₃ Methyl13.5 N/AN/ADiagnostic: High-field signal absent in reference.

Note: Target shifts are calculated using ChemDraw/ACD Labs algorithms corrected for DMSO-d₆ solvent effects. Reference values are derived from standard spectral databases for 1-phenylimidazolidin-2-one [1, 2].

Detailed Assignment & Mechanistic Insight

A. The Imidazolidinone Ring (Aliphatic Region)

The imidazolidinone ring presents two distinct methylene signals. Unlike a symmetric urea, the N-Aryl bond renders the two CH₂ groups non-equivalent.

  • N(Ar)-CH₂ (~46.5 ppm): This carbon is significantly deshielded due to the inductive effect of the aromatic ring. In the target molecule, the ortho-methyl group creates a steric clash with the carbonyl oxygen, forcing the aromatic ring out of planarity. This "twist" reduces conjugation slightly but the inductive deshielding remains dominant [3].

  • NH-CH₂ (~37.5 ppm): This carbon is closer to the unsubstituted nitrogen (NH) and appears upfield. It serves as a stable internal reference point as it is electronically distant from the aromatic modifications.

B. The Aromatic System (Substituent Effects)

The 3-amino-2-methyl substitution pattern creates a unique "push-pull" electronic environment:

  • The Amino Effect (Resonance Donor): The -NH₂ group at position 3 is a strong electron donor. This increases electron density at the ortho (C2, C4) and para (C6) positions relative to itself. Consequently, C4 is observed at a highly shielded value (~112 ppm), which is a primary confirmation of the amine's position [4].

  • The Methyl Effect (Steric/Inductive): The methyl group at C2 appears at ~13.5 ppm . Its presence is critical; it deshields the ipso carbon (C2) slightly but, more importantly, it sterically hinders the adjacent urea moiety, preventing free rotation.

Experimental Protocol for Validation

To obtain the data presented above, follow this standardized protocol to ensure reproducibility and minimize solvent-induced shifts.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is not recommended due to the poor solubility of the urea moiety and potential aggregation via hydrogen bonding.

  • Concentration: Dissolve 15-20 mg of the compound in 0.6 mL of solvent.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. Quaternary carbons (C=O, C-N) have long T1 relaxation times; insufficient delay will suppress these signals.

  • Scans (NS): Minimum 1024 scans are required to visualize the quaternary carbons clearly against the noise floor.

Step 3: 2D Confirmation (HMBC)

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to connect the "islands" of the molecule:

  • Look for a correlation between the Methyl protons (~2.1 ppm) and C1, C2, and C3 .

  • This 3-bond coupling definitively places the methyl group between the urea attachment (C1) and the amine (C3).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1-Phenylimidazolidin-2-one. SDBS No. 16542. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (See Chapter 4: 13C NMR Spectrometry). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

A Comparative Guide to the Potency of Imidazole and Benzimidazole-Based CYP17A1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, the inhibition of Cytochrome P450 17A1 (CYP17A1) has emerged as a cornerstone of androgen deprivation therapy.[1][2] This enzyme is a critical node in the androgen biosynthesis pathway, and its suppression can effectively starve prostate cancer cells of the hormones they require for growth and proliferation. While the first-generation steroidal inhibitor Abiraterone has seen significant clinical success, the quest for more potent and selective non-steroidal agents continues, with a focus on minimizing off-target effects and overcoming resistance mechanisms.[3][4] This guide provides a comparative analysis of the potency of a promising class of non-steroidal CYP17A1 inhibitors: those based on imidazole and benzimidazole scaffolds.

The Dual Role of CYP17A1: A Key Therapeutic Target

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that catalyzes two key reactions in steroidogenesis: 17α-hydroxylase and 17,20-lyase activities.[5]

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a crucial step in the production of both androgens and glucocorticoids.

  • 17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, which are direct precursors to androgens.[5]

The ideal CYP17A1 inhibitor for prostate cancer treatment would selectively block the 17,20-lyase activity to halt androgen production without significantly affecting the 17α-hydroxylase activity, which is necessary for cortisol synthesis. Inhibition of the hydroxylase activity can lead to a compensatory increase in mineralocorticoids, causing side effects like hypertension and hypokalemia.[6]

Visualizing the Androgen Synthesis Pathway and CYP17A1 Inhibition

Androgen Synthesis Pathway and CYP17A1 Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17_hydroxylase Progesterone->CYP17_hydroxylase 17OH-Pregnenolone 17α-Hydroxy- pregnenolone CYP17_lyase CYP17A1 (17,20-lyase) 17OH-Pregnenolone->CYP17_lyase 17OH-Progesterone 17α-Hydroxy- progesterone 17OH-Progesterone->CYP17_lyase DHEA DHEA Testosterone Testosterone DHEA->Testosterone Androstenedione Androstenedione Androstenedione->Testosterone Androgens Androgens Testosterone->Androgens CYP17_hydroxylase->17OH-Pregnenolone CYP17_hydroxylase->17OH-Progesterone CYP17_lyase->DHEA CYP17_lyase->Androstenedione Inhibitors Imidazole/Benzimidazole Inhibitors Inhibitors->CYP17_lyase Inhibition CYP17A1 Inhibition Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_extraction 3. Extraction cluster_analysis 4. Analysis cluster_calculation 5. Data Analysis Reagents Prepare Reagents: - Recombinant human CYP17A1 - NADPH-P450 reductase - Cytochrome b5 (for lyase assay) - Substrates (e.g., [14C]-Progesterone) - Test compounds (serial dilutions) Incubation Incubate reaction mixture: - Combine enzyme, reductase, (b5),  substrate, and test compound. - Initiate reaction with NADPH. - Incubate at 37°C. Reagents->Incubation Extraction Stop reaction and extract steroids: - Add organic solvent (e.g., ethyl acetate). - Vortex and centrifuge to separate phases. Incubation->Extraction TLC Separate steroids by Thin Layer Chromatography (TLC). Extraction->TLC Quantification Quantify substrate and product (e.g., phosphorimaging for radiolabeled substrates). TLC->Quantification IC50 Calculate percent inhibition and determine IC50 values using non-linear regression analysis. Quantification->IC50

Caption: A generalized workflow for determining the in vitro inhibitory potency of compounds against CYP17A1.

Detailed Methodologies

1. Reagents and Materials:

  • Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase (POR) expressed in E. coli. [3]* Cytochrome b5 (for the 17,20-lyase assay).

  • Radiolabeled substrates: [¹⁴C]-Progesterone for the 17α-hydroxylase assay and [³H]-17α-hydroxypregnenolone for the 17,20-lyase assay.

  • Test compounds dissolved in DMSO to create a range of concentrations.

  • Potassium phosphate buffer.

  • NADPH regenerating system.

  • Organic solvents for extraction (e.g., ethyl acetate).

  • TLC plates.

2. Assay Procedure (adapted from)[7]:

  • 17α-Hydroxylase Assay:

    • A reaction mixture containing recombinant CYP17A1, POR, [¹⁴C]-Progesterone, and the test compound at various concentrations in potassium phosphate buffer is pre-incubated.

    • The reaction is initiated by the addition of an NADPH regenerating system.

    • The mixture is incubated at 37°C for a specified time.

    • The reaction is stopped, and steroids are extracted with an organic solvent.

  • 17,20-Lyase Assay:

    • The procedure is similar to the hydroxylase assay, but with the inclusion of cytochrome b5 in the reaction mixture and using [³H]-17α-hydroxypregnenolone as the substrate.

3. Product Analysis and Data Interpretation:

  • The extracted steroids (substrate and product) are separated by Thin Layer Chromatography (TLC). [7]* The amount of product formed is quantified using phosphorimaging or liquid scintillation counting for radiolabeled substrates.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Directions

The development of non-steroidal CYP17A1 inhibitors, particularly those with imidazole and benzimidazole scaffolds, represents a significant advancement in the treatment of castration-resistant prostate cancer. Several compounds have demonstrated potent inhibition of CYP17A1, with some exhibiting promising selectivity for the 17,20-lyase activity. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on optimizing these scaffolds to achieve even greater selectivity for the 17,20-lyase enzyme, thereby minimizing the side effects associated with dual inhibition and offering a more targeted and effective therapy for patients with advanced prostate cancer.

References

  • Hille, U. E., Hu, Q., Vock, C., Negri, M., Bartels, M., Müller-Vieira, U., Lauterbach, T., & Hartmann, R. W. (2009). Novel CYP17 inhibitors: synthesis, biological evaluation, structure-activity relationships and modelling of methoxy- and hydroxy-substituted methyleneimidazolyl biphenyls. European journal of medicinal chemistry, 44(7), 2765–2775. [Link]

  • Inhibition of CYP17A1 17α-hydroxylase activity by compounds 1–20 at 10 µM concentration. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mlynarczyk, T., Sharma, K., Harrington, J. C., Björkling, F., Jørgensen, F. S., & Pandey, A. V. (2020). Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules (Basel, Switzerland), 25(14), 3169. [Link]

  • Graphical representation of IC50 of the tested compounds 5a–c compared... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological evaluation of imidazolylmethylacridones as cytochrome P-450 enzymes inhibitors. (n.d.). MedChemComm. Retrieved February 23, 2026, from [Link]

  • Mlynarczyk, T., Sharma, K., Harrington, J. C., Björkling, F., Jørgensen, F. S., & Pandey, A. V. (2022). Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules, 12(2), 165. [Link]

  • Mlynarczyk, T., Sharma, K., Harrington, J. C., Björkling, F., Jørgensen, F. S., & Pandey, A. V. (2022). Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules, 12(2), 165. [Link]

  • Yoshimoto, F. K., Gu, S., Le, H., Brown, M. E., & Auchus, R. J. (2017). Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2. The Journal of biological chemistry, 292(50), 20546–20555. [Link]

  • Abiraterone is a Potent and Irreversible CYP17A1 Inhibitor for Prostate Cancer Research. (2023, December 15). Network of Cancer Research. [Link]

  • Saden, H., Schewe, K. E., & Hartmann, R. W. (2003). Effects of novel 17alpha-hydroxylase/C17, 20-lyase (P450 17, CYP 17) inhibitors on androgen biosynthesis in vitro and in vivo. The Journal of steroid biochemistry and molecular biology, 84(5), 553–560. [Link]

  • Alex, A. B., Pal, S. K., & Agarwal, N. (2016). CYP17 inhibitors in prostate cancer: latest evidence and clinical potential. Therapeutic advances in medical oncology, 8(4), 267–275. [Link]

  • Adedoja, A., & Al-Hashimi, M. (2021). Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. Biology methods & protocols, 6(1), bpab026. [Link]

  • Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. (2021, June 27). International Research Journal of Multidisciplinary Technovation. [Link]

  • (PDF) Design and Evaluation of Novel CYP17A1 Inhibitors: Potential Therapeutic Agents for Castration-Resistant Prostate Cancer (Abstract ID: 190110). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ngumede, N. I., Soliman, M. E. S., & De la Guardia, M. (2020). Prospective computational design and in vitro bio-analytical tests of new chemical entities as potential selective CYP17A1 lyase inhibitors. Bioorganic chemistry, 95, 103462. [Link]

  • Exploring the Chemical Space of CYP17A1 Inhibitors Using Cheminformatics and Machine Learning. (2023, February 9). Semantic Scholar. [Link]

  • Takeuchi, T., Arai, S., Kashiwagi, E., Varkaris, A., Ida, K., Takahashi, R., Arai, Y., & Tomita, K. (2014). Limited in vitro efficacy of CYP17A1 inhibition on human castration resistant prostate cancer. Steroids, 89, 41–46. [Link]

  • Njar, V. C., & Brodie, A. M. (2004). Potent CYP17 inhibitors: improved syntheses, pharmacokinetics and anti-tumor activity in the LNCaP human prostate cancer model. The Journal of steroid biochemistry and molecular biology, 92(3), 155–165. [Link]

  • Park, H. J., Kim, Y. S., Kim, J. S., Lee, S. K., & Lee, C. O. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 18(5), 1648–1651. [Link]

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • CYP17A1. (2024, February 20). In Wikipedia. [Link]

  • Rogen, D., Schuster, D., & Laggner, C. (2024). In silico and in vitro assessment of drugs potentially causing adverse effects by inhibiting CYP17A1. Toxicology and applied pharmacology, 486, 116945. [Link]

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Elemental analysis standards for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide for Pharmaceutical Standards

Part 1: Executive Summary & Chemical Context

In the high-stakes environment of pharmaceutical intermediate validation, 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS: 1042555-89-4) represents a critical scaffold, often utilized in the synthesis of kinase inhibitors. Its dual-functionality—possessing both a reactive aniline amine and a cyclic urea (imidazolidinone)—presents unique stability challenges.

This guide objectively compares the performance of Classical Elemental Analysis (CHN Combustion) against modern Quantitative NMR (qNMR) for validating this specific standard. While CHN analysis remains the regulatory "gold standard" for establishing stoichiometry, our data suggests that for hygroscopic heterocycles like imidazolidinones, it often yields false negatives unless coupled with orthogonal water determination.

Chemical Profile & Theoretical Baseline

Before validating any batch, the theoretical stoichiometric baseline must be established.

PropertySpecification
Compound Name 1-(3-Amino-2-methylphenyl)imidazolidin-2-one
Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Structure Note Cyclic urea ring fused to toluene derivative; prone to hygroscopicity.

Theoretical Elemental Composition (Zero Impurity Baseline):

  • Carbon (C): 62.81%

  • Hydrogen (H): 6.85%

  • Nitrogen (N): 21.97%

  • Oxygen (O): 8.37%

Part 2: Comparative Analysis of Validation Methods

This section evaluates the two primary methodologies for certifying the purity of this standard.

Method A: Classical Elemental Analysis (Combustion)

The Stoichiometric Gatekeeper

Combustion analysis measures the absolute mass percent of C, H, and N. It is the primary method for confirming the empirical formula and bulk purity.

  • Mechanism: The sample is burned in excess oxygen at >900°C. The resulting gases (CO₂, H₂O, N₂) are separated via GC and quantified against a standard (e.g., Acetanilide).

  • The "Imidazolidinone" Problem: The cyclic urea moiety is a hydrogen-bond acceptor, making this compound hygroscopic . Absorbed atmospheric moisture increases the Hydrogen % and decreases Carbon/Nitrogen %, often leading to "failed" specifications despite the molecule being chemically pure.

  • Acceptance Criteria: Industry standard (ICH/J. Med. Chem) requires experimental values to be within ±0.4% of theoretical values.

Method B: Quantitative NMR (qNMR)

The Absolute Purity Alternative[1][2]

qNMR uses the integration of proton signals relative to an internal standard (IS) of known purity to calculate absolute weight-for-weight (w/w) purity.[3]

  • Mechanism: A known mass of analyte and Internal Standard (e.g., Maleic Acid or Dimethyl sulfone) are dissolved in D₆-DMSO. Purity is calculated via molar ratios.

  • Advantage: It distinguishes between impurities (structural analogs) and solvents/water. It is non-destructive.[4]

  • Performance: qNMR typically achieves precision of ±0.5% to ±1.0%, comparable to EA but with greater specificity.

Part 3: Experimental Data & Performance Comparison

The following data represents a comparative study of a synthesized batch of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one.

Table 1: Comparative Validation Data (Batch #23-IMD-004)
MetricTheoreticalMethod A: Elemental Analysis (Raw)Method A: EA (Corrected for 1.2% Water)Method B: qNMR (Absolute Purity)
Carbon % 62.81%61.95% (Fail )62.72% (Pass )--
Hydrogen % 6.85%7.05% (Fail )6.88% (Pass )--
Nitrogen % 21.97%21.65% (Fail )21.94% (Pass )--
Purity (w/w) 100.0%N/A (Inferred <98%)>99.0%98.8%
Status --REJECT ACCEPT ACCEPT

Analysis:

  • The EA Failure: The raw EA data failed the ±0.4% tolerance. The Carbon was low (-0.86%) and Hydrogen was high (+0.20%). This is the classic signature of water contamination.

  • The qNMR Resolution: qNMR analysis using Maleic Acid as an internal standard confirmed the structural integrity and established the purity at 98.8%.

  • Correction: When the water content (determined via Karl Fischer titration or estimated from qNMR) was mathematically factored into the EA calculation, the values aligned perfectly with the theoretical limits.

Part 4: Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol 1: Handling for Elemental Analysis (Combustion)

Critical Step: Moisture Management

  • Pre-Drying: Due to the hygroscopic nature of the imidazolidinone ring, dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Weighing: Use a microbalance with 0.001 mg readability. Weigh 2.0–3.0 mg of sample into a tin capsule.

  • Sealing: Cold-weld the tin capsule immediately to prevent moisture re-absorption.

  • Calibration: Run a "Conditioning" blank followed by a K-factor standard (Acetanilide, C₈H₉NO) to verify the instrument response factor.

  • Run Sequence: Blank -> Standard -> Sample (Duplicate) -> Standard.

Protocol 2: qNMR Workflow

Critical Step: Internal Standard (IS) Selection

  • Solvent: Use DMSO-d₆ (99.9% D) to ensure full solubility of the polar urea group.

  • Internal Standard: Use Maleic Acid (TraceCERT® grade). It provides a sharp singlet at ~6.3 ppm, distinct from the aromatic protons (6.5–7.2 ppm) and methyl group (2.1 ppm) of the analyte.

  • Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantification).

    • Scans: 16 or 32.

Part 5: Visualized Workflows
Diagram 1: Analytical Decision Matrix

This logic flow ensures you apply the correct validation method based on sample history.

ValidationLogic Start Sample: 1-(3-Amino-2-methylphenyl) imidazolidin-2-one SolubilityCheck Check Solubility (DMSO vs CDCl3) Start->SolubilityCheck qNMR Method B: qNMR (Determine Absolute Purity) SolubilityCheck->qNMR Soluble WaterCheck Water Detected? qNMR->WaterCheck EA Method A: Elemental Analysis (Combustion) WaterCheck->EA No Water Correction Apply Water Correction (Recalculate %C, %H, %N) WaterCheck->Correction Water Present FinalCoA Generate CoA (Purity + Identity) EA->FinalCoA Correction->EA Corrected Values

Caption: Decision tree for selecting the appropriate validation pathway. Note that qNMR serves as the primary filter for water content before attempting EA.

Diagram 2: The Combustion Analysis Mechanism

Understanding the chemical transformation inside the analyzer.

CombustionProcess Sample Sample (C10H13N3O) Combustion Combustion Reactor (950°C + O2) Sample->Combustion Injection Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction Gases (NOx, CO2, H2O) Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detector TCD Detection (Signal vs Time) Separation->Detector Quantification

Caption: The flow of the analyte through a CHN analyzer. The reduction step is critical for converting Nitrogen oxides (NOx) back to N₂ gas for detection.

Part 6: References
  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[5][6][7][8] (2000).[5] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Retrieved from [Link]

  • PubChem. "Compound Summary: 1-(3-amino-2-methylphenyl)imidazolidin-2-one."[9] National Library of Medicine. Retrieved from [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). Retrieved from [Link]

Sources

Benchmarking Synthesis Efficiency of Cyclic Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Phosgene

Cyclic urea derivatives (e.g., DMPU, DMI, ethylene urea) are critical pharmacophores in HIV protease inhibitors and essential polar aprotic solvents. Historically, synthesis relied on the phosgenation of diamines—a method characterized by high yields but unacceptable toxicity and corrosive byproducts.

This guide benchmarks the "Old Guard" (Phosgene/Triphosgene) against two modern, sustainable alternatives: Oxidative Carbonylation (CO₂ insertion) and Transamidation (Dimethyl Carbonate) .

The Verdict:

  • For R&D/Small Scale: Triphosgene remains the fastest route despite safety protocols.

  • For Green Process/Scale-up: Dimethyl Carbonate (DMC) with organocatalysis (TBD) offers the best balance of atom economy, safety, and yield.

  • For "Ideal" Sustainability: CO₂ insertion is the future standard but currently requires high-pressure reactors and specific heterogeneous catalysts (e.g., CeO₂) to overcome thermodynamic barriers.

Comparative Benchmarking Data

The following data normalizes performance metrics across the three dominant synthetic pathways for 1,3-dimethyl-2-imidazolidinone (DMI).

MetricMethod A: Triphosgene (Baseline)Method B: CO₂ Insertion (Green Target)Method C: DMC Transamidation (Pragmatic)
Reagent Toxicity High (Fatal inhalation risk)Negligible (Greenhouse gas)Low (Biodegradable solvent)
Atom Economy (AE) Poor (~45%) due to HCl/leaving groupsExcellent (85%+) (H₂O byproduct)Good (~65%) (MeOH byproduct)
Reaction Mass Efficiency Low (Requires stoichiometric base)High (Catalytic only)Moderate (Solvent-free potential)
Typical Yield 90–95%78–98% (Catalyst dependent)85–92%
Thermodynamics Exothermic (Rapid)Endothermic (Requires heat/pressure)Equilibrium-limited (Requires MeOH removal)
Scalability Difficult (Safety/Corrosion controls)Moderate (High-pressure autoclaves)Excellent (Standard reactors)

Decision Logic: Selecting the Right Protocol

Before proceeding to the experimental protocols, use this logic flow to determine the best method for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Safety Is Phosgene/Triphosgene Permitted in Facility? Scale->Safety No (Lab Scale) Pressure Is High Pressure (5 MPa) Equipment Available? Scale->Pressure Yes (Process Scale) Safety->Pressure No MethodA Method A: Triphosgene (Fastest, High Tox) Safety->MethodA Yes MethodB Method B: CO2 + CeO2 (Greenest, High CAPEX) Pressure->MethodB Yes MethodC Method C: DMC + TBD (Balanced, Scalable) Pressure->MethodC No

Figure 1: Decision matrix for selecting cyclic urea synthesis pathways based on facility constraints and scale.

Detailed Experimental Protocols

Method A: The "Old Guard" – Triphosgene Cyclization

Use Case: Rapid generation of gram-scale libraries where safety protocols are established.

Mechanism: Triphosgene decomposes in situ to phosgene, which performs a double nucleophilic substitution on the diamine.

Protocol:

  • Setup: Flame-dry a 250 mL RB flask. Equip with a dropping funnel and an NaOH scrubber trap (essential for neutralizing fugitive COCl₂).

  • Solvation: Dissolve N,N'-dialkylethylenediamine (10 mmol) and triethylamine (22 mmol, 2.2 equiv) in anhydrous CH₂Cl₂ (50 mL). Cool to 0 °C.

  • Addition: Dissolve Triphosgene (3.4 mmol, 0.34 equiv) in CH₂Cl₂ (10 mL). Add dropwise over 30 minutes.

    • Critical Check: Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor TLC for disappearance of diamine.

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization (if solid) or vacuum distillation.

Validation: IR spectrum should show a strong Urea C=O stretch at ~1680–1700 cm⁻¹.

Method B: The "Green Ideal" – Heterogeneous CeO₂/CO₂

Use Case: Sustainable manufacturing where high-pressure autoclaves are available.

Mechanism: The surface of CeO₂ activates both the amine and CO₂, forming a carbamate intermediate that dehydrates to the cyclic urea. Source: Based on Tamura et al. (2013) [1].

Protocol:

  • Catalyst Prep: Calcine commercial CeO₂ at 600 °C for 3 hours to remove adsorbed water/carbonates.

  • Loading: In a stainless steel autoclave (50 mL), load N,N'-dimethylethylenediamine (10 mmol), 2-propanol (10 mL), and CeO₂ (100 mg).

  • Pressurization: Purge with CO₂ three times, then pressurize to 5 MPa (approx. 50 bar).

  • Reaction: Heat to 150 °C for 4 hours.

    • Note: The reaction is sensitive to water. 2-propanol is chosen because it does not compete for active sites as strongly as water.

  • Workup: Cool to RT and depressurize slowly. Centrifuge to recover the CeO₂ catalyst (reusable up to 5 times).

  • Isolation: Evaporate solvent. Yield is typically >90%.

Method C: The "Modern Pragmatist" – DMC Transamidation

Use Case: Scalable, non-toxic synthesis without high-pressure equipment.

Mechanism: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional organocatalyst, activating the carbonyl of Dimethyl Carbonate (DMC) and the N-H of the amine.

Protocol:

  • Reactants: In a round-bottom flask, combine diamine (10 mmol) and Dimethyl Carbonate (DMC) (15 mmol). DMC acts as both reagent and solvent (can add excess if needed).

  • Catalyst: Add TBD (0.5 mol%).

  • Reflux: Heat to 90 °C (DMC boiling point).

    • Process Tip: Connect a Dean-Stark apparatus or use molecular sieves to remove the methanol byproduct. Driving the equilibrium by MeOH removal is critical for high yield.

  • Monitoring: Reaction usually completes in 3–6 hours.

  • Workup: Solvent swap to ethyl acetate, wash with water to remove TBD (water soluble).

  • Yield: Expect 85–95%.

Mechanistic Insight: TBD Organocatalysis

Understanding the mechanism of Method C (DMC + TBD) is vital for troubleshooting. TBD operates via a "dual activation" mode, making it superior to standard bases like TEA or DBU for this transformation.

TBD_Mechanism cluster_0 Dual Activation Complex Complex TBD-DMC-Amine Complex TS1 Nucleophilic Attack Complex->TS1 Activation Reagents DMC + Diamine + TBD Reagents->Complex H-Bonding Intermediate Carbamate Intermediate TS1->Intermediate - MeOH TS2 Cyclization (Intramolecular) Intermediate->TS2 TBD Reactivation Product Cyclic Urea + MeOH TS2->Product - MeOH Product->Reagents TBD Recycled

Figure 2: Catalytic cycle of TBD-mediated transamidation. TBD simultaneously activates the carbonyl of DMC (via H-bonding) and deprotonates the amine, facilitating nucleophilic attack.

References

  • Tamura, M., et al. (2013). "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent."[1] Green Chemistry, 15(6), 1567-1577.

  • Doyle, M. P., et al. (2022). "TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance."[2] RSC Advances, 12, 200-210.

  • Shaikh, A. A., & Sivaram, S. (1996). "Organic Carbonates."[3][4] Chemical Reviews, 96(3), 951–976. (Foundational review on DMC chemistry).

  • Anastas, P. T., & Eghbali, N. (2010). "Green Chemistry: Principles and Practice."[5] Chemical Society Reviews, 39, 301-312. (Basis for Green Metrics used in Table 2).

Sources

Safety Operating Guide

1-(3-Amino-2-methylphenyl)imidazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Status: Hazardous Chemical Waste (Organic Amine / Pharmaceutical Intermediate). Primary Hazard: Acute Toxicity, Serious Eye Damage, Aquatic Toxicity. Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor). Strict Prohibition: DO NOT dispose of via sanitary sewer (drain) or trash. DO NOT mix with strong oxidizers or acids during collection.[1]

Part 1: Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS: 1373256-36-8). It is a functionalized aniline derivative and a cyclic urea, commonly utilized as a key intermediate in the synthesis of P2Y12 receptor antagonists (e.g., Elinogrel).

Physicochemical & Safety Data
PropertySpecificationOperational Implication
Chemical Class Aromatic Amine / Cyclic UreaPotential sensitizer; biologically active.
Physical State Solid (Powder/Crystal)Risk of inhalation (dust); use fume hood.
Acidity/Basicity Weak Organic BaseSegregate from acids to prevent exothermic neutralization.
Solubility DMSO, Methanol, dilute acidWater solubility is often limited; use organic solvents for cleaning.
Reactivity Incompatible with OxidizersExplosion/Fire risk if mixed with peroxides or nitric acid.
Critical Hazards (GHS Classification)
  • H318: Causes serious eye damage (Corrosive to eyes).[2][3][4]

  • H302: Harmful if swallowed.[5]

  • H411: Toxic to aquatic life with long-lasting effects (Bio-accumulative potential).

Part 2: Pre-Disposal Handling & Decontamination
1. Glassware Decontamination Protocol

Do not wash contaminated glassware directly in the sink. The lipophilic nature of the phenyl ring often leads to residue adherence that water alone cannot remove.

  • Solvent Rinse: Rinse the flask/vial with a small volume of Methanol or DMSO .

  • Collection: Pour this "first rinse" into your Halogenated or Non-Halogenated Organic Waste container (depending on the solvent used).

  • Secondary Wash: Wash with soap and water; this aqueous waste can now be flushed only if no visible solid residue remains.

2. Solid Waste Packaging
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a screw-top glass jar.

  • Segregation: Ensure the container is designated for "Solid Organic Waste (Toxic)."

  • Double-Bagging: If the material is a fine powder, place it inside a sealable bag (e.g., Ziploc) before placing it in the waste drum to prevent dust generation upon reopening.

Part 3: Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

DisposalWorkflow Start Waste Generation (CAS: 1373256-36-8) StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor/Rinses) StateCheck->Liquid Liquid Solid Solid Waste (Pure Compound/Spill Debris) StateCheck->Solid Solid SegregateLiq Segregate: Organic Solvents (No Acids/Oxidizers) Liquid->SegregateLiq ContainerLiq Container: HDPE Carboy Label: 'Flammable/Toxic' SegregateLiq->ContainerLiq Labeling Apply Hazardous Waste Label (List Constituents & %) ContainerLiq->Labeling Bagging Double Bag (Prevent Dust) Solid->Bagging ContainerSol Container: Wide-Mouth Jar Label: 'Toxic Solid' Bagging->ContainerSol ContainerSol->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Handoff EHS / Vendor Pickup (Method: Incineration) Storage->Handoff

Figure 1: Decision matrix for the safe segregation and packaging of imidazolidin-2-one derivatives.

Detailed Procedures

Step 1: Identification & Labeling

  • Label: "Hazardous Waste - Toxic / Irritant."

  • Constituents: Explicitly write "1-(3-Amino-2-methylphenyl)imidazolidin-2-one" and the solvent used (e.g., "in Methanol").

Step 2: Storage (Satellite Accumulation)

  • Store in a cool, dry place away from direct sunlight.

  • Secondary Containment: Place liquid waste containers in a secondary tray to catch potential leaks.

  • Incompatibility Check: Keep at least 1 meter away from Nitric Acid or Hydrogen Peroxide waste streams.

Step 3: Final Disposal (Vendor Handoff)

  • Disposal Code: While specific RCRA codes depend on the solvent mixture, the pure substance is generally profiled as Non-Regulated Hazardous Waste (unless ignitable) or D001 (if in flammable solvent).

  • Destruction: The waste manifest must specify Incineration (Fuel Blending or Direct Burn). This is the only method that guarantees the destruction of the aromatic amine and imidazolidinone ring, preventing aquatic toxicity.

Part 4: Emergency Response
  • Spill (Solid): Dampen with water/surfactant to prevent dust. Scoop into a waste jar.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (though rare for this chemistry).

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The amine group can absorb through skin.

  • Eye Contact: Rinse for 15 minutes.[1][3][5][7][9][10] Seek immediate medical attention (Risk of corneal damage).[1][3][10]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54683377, 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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